Celiprolol-d9 Hydrochloride
Descripción
BenchChem offers high-quality Celiprolol-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Celiprolol-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-SBYXYGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724520 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215535-20-8 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Celiprolol-d9 Hydrochloride for Advanced Bioanalysis
This guide provides a comprehensive technical overview of Celiprolol-d9 Hydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, its critical role as an internal standard in high-precision bioanalytical assays, and the rigorous validation required to ensure data integrity. The narrative emphasizes the scientific rationale behind methodological choices, offering field-proven insights into its application.
Introduction: The Need for Precision in Pharmacokinetic Analysis
Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1][2] This dual-action mechanism makes it effective in treating hypertension and angina pectoris.[3] Furthermore, its potential to promote normal collagen synthesis has led to its investigation for treating vascular Ehlers-Danlos syndrome (vEDS), a rare connective tissue disorder.[4] Accurate quantification of celiprolol in biological matrices is paramount for pharmacokinetic studies, dose-response modeling, and ensuring patient safety and therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] However, the complexity of biological matrices like human plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift. To counteract these effects and ensure the accuracy of quantitative data, a stable isotope-labeled internal standard (SIL-IS) is considered the most appropriate choice. Celiprolol-d9 Hydrochloride serves as this ideal internal standard for the bioanalysis of celiprolol.
Core Compound Profile: Celiprolol-d9 Hydrochloride
Celiprolol-d9 Hydrochloride is a deuterated analog of celiprolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.[6][7] This seemingly minor structural modification is critical to its function as an internal standard.
| Property | Value | Source(s) |
| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [7] |
| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ | [6] |
| Molecular Weight | 425.01 g/mol | [6] |
| CAS Number | 1215535-20-8 | [7] |
| Appearance | Off-White Solid | [7] |
| Primary Application | Labeled internal standard for Celiprolol in bioanalytical studies | [7] |
The key advantage of using Celiprolol-d9 is that it is chemically and physically almost identical to the parent analyte, celiprolol. This ensures that it co-elutes chromatographically and experiences the same ionization effects and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled celiprolol by the mass spectrometer, enabling precise ratiometric quantification.
Caption: Chemical structures of Celiprolol and its deuterated analog, Celiprolol-d9.
The Principle of Stable Isotope Dilution LC-MS/MS
The use of Celiprolol-d9 Hydrochloride in a quantitative bioanalytical workflow is a practical application of the stable isotope dilution (SID) technique. The fundamental principle is that the SIL-IS is added at a known, fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
During analysis, any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the SIL-IS to the same extent. Therefore, the ratio of their peak areas remains constant and directly proportional to the initial concentration of the analyte. This ratiometric measurement provides a highly accurate and precise quantification, effectively normalizing for most sources of experimental error.
A Validated LC-MS/MS Protocol for Celiprolol Quantification
This section details a robust protocol for the quantification of celiprolol in human plasma, adapted from established methodologies and incorporating Celiprolol-d9 Hydrochloride as the internal standard.[8]
Materials and Reagents
-
Celiprolol reference standard
-
Celiprolol-d9 Hydrochloride internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of celiprolol and Celiprolol-d9 Hydrochloride in methanol.
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Celiprolol-d9 Hydrochloride at a concentration of 10 ng/mL in methanol/water (50:50, v/v).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare CC samples at concentrations ranging from 1 to 250 pg/mL and QC samples at low, medium, and high concentrations (e.g., 3, 50, and 200 pg/mL).
Sample Preparation (Solid-Phase Extraction)
The causality for choosing Solid-Phase Extraction (SPE) over simpler methods like protein precipitation is its ability to provide a much cleaner sample extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A strong cation exchange (SCX) mechanism is particularly effective for basic compounds like celiprolol.[8]
-
To 500 µL of plasma sample (CC, QC, or unknown), add 50 µL of the IS working solution (10 ng/mL Celiprolol-d9).
-
Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Analytical Column | C18 reversed-phase column (e.g., ODS, 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Gradient | Optimized for separation (e.g., starting at 10% B, ramping to 90% B) |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Turbo-ion spray, Positive |
Mass Spectrometry Parameters
The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is the cornerstone of a selective and sensitive LC-MS/MS assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Celiprolol | 380.2 | 251.1 | The m/z 380.2 corresponds to the protonated molecule [M+H]⁺. The fragment at m/z 251.1 is a stable and abundant product ion, providing excellent selectivity.[8] |
| Celiprolol-d9 | 389.2 | 251.1 | The precursor ion at m/z 389.2 reflects the [M+H]⁺ of the deuterated molecule (380.2 + 9). The fragmentation is expected to occur on a part of the molecule that does not contain the deuterium labels, resulting in the same product ion as the unlabeled analyte. |
Bioanalytical Method Validation: A Trust-Based System
A bioanalytical method is only reliable if it has been rigorously validated. The validation process demonstrates that the assay is fit for its intended purpose. The following parameters must be assessed in accordance with regulatory guidelines such as the ICH M10.
Caption: Key pillars of bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For CC standards: within ±15% of nominal (±20% at LLOQ). For QC samples: Mean concentration within ±15% of nominal; precision (%CV) ≤ 15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 75% of standards must meet accuracy criteria. A consistent regression model should be used. |
| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response at LLOQ must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Synthesis of Celiprolol-d9 Hydrochloride
While typically procured from specialized chemical suppliers, understanding the synthetic origin of Celiprolol-d9 provides valuable context. The synthesis involves preparing the non-labeled celiprolol core, followed by the introduction of deuterium atoms.
A common route for celiprolol synthesis starts from 4-chloronitrobenzene.[9] The key steps involve:
-
Hydrolysis and acetylation.
-
Nitro group reduction and acylation of the resulting amine.
-
Fries rearrangement to position the acetyl group.
-
Williamson ether synthesis with epichlorohydrin.
-
Opening of the epoxide ring with tert-butylamine.
To produce Celiprolol-d9, the final step would be modified to use tert-butylamine-d9 . This deuterated reagent is commercially available and allows for the efficient incorporation of the nine deuterium atoms onto the terminal amine group of the molecule, which is a stable position unlikely to undergo back-exchange. The final product is then converted to the hydrochloride salt.[10]
Conclusion
Celiprolol-d9 Hydrochloride is an indispensable tool for the accurate and reliable quantification of celiprolol in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to effectively compensate for the inherent variability of the LC-MS/MS workflow. By employing a well-validated bioanalytical method, grounded in the principles of regulatory guidelines like ICH M10, researchers and drug development professionals can generate high-quality pharmacokinetic and toxicokinetic data. This data is crucial for making informed decisions throughout the drug development pipeline, ultimately contributing to the delivery of safe and effective medicines.
References
-
MDPI. (n.d.). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring... Retrieved from [Link]
-
Semantic Scholar. (2021). Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole... Retrieved from [Link]
-
OMICS International. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis... Retrieved from [Link]
-
Minamide, Y., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of Separation Science, 34(11), 1334-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of selected library-matched molecular... Retrieved from [Link]
-
emc. (n.d.). Celiprolol hydrochloride 200 mg film coated Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
ijcrcps. (n.d.). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. Retrieved from [Link]
-
DiSCOVER Celiprolol. (n.d.). Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fragment correlation mass spectrometry... Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification... Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]
-
Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1215535-20-8| Chemical Name : Celiprolol-d9 Hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). WO2007029155A2 - An improved process for preparation of pure celiprolol base.
-
ResearchGate. (n.d.). Settings for Mass/Charge (m/z) Transitions for Cyclosporine A (Cys A)... Retrieved from [Link]
-
Jia, L., et al. (2011). An improved synthesis of a b-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]
-
Drug Central. (n.d.). celiprolol. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Celiprolol: Uses, Dosage, Side Effects and More. Retrieved from [Link]
Sources
- 1. medicines.org.uk [medicines.org.uk]
- 2. mims.com [mims.com]
- 3. celiprolol [drugcentral.org]
- 4. DiSCOVER Celiprolol | Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS) [discoverceliprolol.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. vivanls.com [vivanls.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2007029155A2 - An improved process for preparation of pure celiprolol base - Google Patents [patents.google.com]
Celiprolol-d9 Hydrochloride: Technical Guide for Bioanalytical Applications
[1]
Executive Summary
Celiprolol-d9 Hydrochloride is the stable isotope-labeled analog of the third-generation beta-blocker Celiprolol. Characterized by the substitution of nine hydrogen atoms with deuterium on the tert-butyl moiety, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Celiprolol in complex biological matrices (plasma, urine) using LC-MS/MS.
This guide provides a rigorous technical overview of Celiprolol-d9 HCl, focusing on its physicochemical properties, role in mitigating matrix effects during bioanalysis, and a validated experimental workflow for pharmacokinetic (PK) studies.
Chemical Identity and Physicochemical Profile[2][3][4][5][6]
Celiprolol-d9 Hydrochloride is chemically distinct due to its high isotopic enrichment (
Nomenclature and Structure
-
IUPAC Name:
-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]- -diethylurea hydrochloride[1][2] -
Isotopic Labeling: The nine deuterium atoms are located on the tert-butyl group (–C(CD
) ), ensuring metabolic stability as this moiety is less prone to exchange than labile protons (e.g., -OH or -NH).
Technical Specifications Table
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 425.01 g/mol (Salt) / 388.55 g/mol (Free Base) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in Methanol, DMSO, Water (~2 mg/mL) |
| pKa | ~9.6 (Amine), making it positively charged at physiological pH |
| LogP | ~1.9 (Moderately lipophilic) |
| Melting Point | 120–122 °C (Decomposition) |
| Storage | -20°C, Hygroscopic, Protect from light |
Bioanalytical Application: LC-MS/MS Methodology
The primary utility of Celiprolol-d9 is to normalize variations in extraction recovery and ionization efficiency (matrix effects) during LC-MS/MS analysis.
The "d9" Advantage
In mass spectrometry, a mass shift of +9 Da is ideal. It places the IS signal far beyond the M+1 and M+2 natural isotopic peaks of the analyte (Celiprolol, MW 379.5), eliminating interference. Furthermore, the deuterium label on the tert-butyl group is chemically inert under standard extraction conditions, ensuring the IS behaves identically to the analyte during chromatography.
Validated Experimental Protocol
The following workflow outlines a Solid Phase Extraction (SPE) method suitable for human plasma, leveraging the basicity of Celiprolol for high selectivity.
Phase 1: Reconstitution and Stock Preparation
-
Stock Solution: Dissolve 1 mg Celiprolol-d9 HCl in 1 mL Methanol (LC-MS grade) to yield a 1 mg/mL free-base equivalent stock.
-
Working Solution: Dilute stock with 50:50 Methanol:Water to 100 ng/mL. Store in amber glass vials at -20°C.
Phase 2: Sample Preparation (Strong Cation Exchange - SCX)
-
Principle: Celiprolol is a secondary amine (pKa ~9.6). At acidic pH, it is protonated (
) and binds to SCX sorbents. -
Step-by-Step:
-
Aliquot: Transfer 200 µL plasma to a 1.5 mL tube.
-
Spike: Add 20 µL Celiprolol-d9 working solution (IS). Vortex 30s.
-
Acidify: Add 200 µL 2% Formic Acid (aq) to protonate the amine.
-
Load: Apply sample to pre-conditioned SCX SPE cartridge (e.g., 30 mg/1 mL).
-
Wash:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutral lipids).
-
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).
-
Dry & Reconstitute: Evaporate eluate under
at 40°C. Reconstitute in 100 µL Mobile Phase.
-
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Detection: ESI Positive Mode (+), Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (
Note: The transition to m/z 251.1 corresponds to the loss of the side chain (containing the t-butyl group). While the parent masses differ by 9 Da, the product ion is often common if the label is lost during fragmentation. Alternatively, a transition retaining the label (e.g., if fragmentation occurs at the ether bond) would show a shifted product ion.
Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path from sample collection to data generation, highlighting the integration of Celiprolol-d9.
Figure 1: Validated bioanalytical workflow for Celiprolol quantification using Celiprolol-d9 HCl as the internal standard.
Handling, Stability, and Troubleshooting
Stability Profile
-
Solid State: Stable for >2 years at -20°C if protected from moisture.
-
Solution State:
-
Stock solutions in Methanol are stable for 6 months at -20°C.
-
Reconstituted autosampler samples are stable for ~24 hours at 4°C.
-
Caution: Avoid alkaline conditions for prolonged periods during storage (though short exposure during elution is acceptable), as urea derivatives can hydrolyze.
-
Common Troubleshooting Scenarios
-
Low IS Recovery: If Celiprolol-d9 signal is low, check the SPE load pH. The sample must be acidic (pH < 4) to bind to the SCX cartridge.
-
Signal Suppression: If the IS peak area varies significantly between samples, matrix effects are present. Ensure the wash steps (Methanol) in the SPE protocol are sufficient to remove phospholipids.
References
-
Vivan Life Sciences. (n.d.).[4] Celiprolol-d9 Hydrochloride Product Specifications. Retrieved from
-
Minamide, Y., et al. (2011).[7] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma."[7] Journal of Separation Science. Retrieved from
-
Verbesselt, R., et al. (1996).[6] "Liquid chromatographic determination of total celiprolol... in human plasma." Journal of Chromatography B. Retrieved from
-
PubChem. (2025).[8][9] Celiprolol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Splendid Lab. (n.d.).[10] Celiprolol-d9 Hydrochloride Structure and Details. Retrieved from
Sources
- 1. vivanls.com [vivanls.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrcps.com [ijcrcps.com]
- 6. Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Technical Guide: Interpreting the Celiprolol-d9 Hydrochloride Certificate of Analysis (CoA) for Bioanalytical Applications
Abstract
This technical guide provides a comprehensive analysis of the Certificate of Analysis (CoA) for Celiprolol-d9 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Celiprolol via LC-MS/MS. Unlike generic chemical reagents, the utility of a deuterated standard relies heavily on isotopic enrichment and positional stability . This document dissects the critical parameters of the CoA, explains the mechanistic impact of isotopic impurities on bioanalytical data integrity, and provides a validated protocol for stock solution preparation in compliance with FDA/ICH M10 guidelines.
Introduction: The Bioanalytical Imperative
In the pharmacokinetics (PK) of beta-blockers, Celiprolol presents unique challenges due to its hydrophilicity and variable bioavailability. Modern bioanalysis utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.
To correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction, a Stable Isotope Labeled Internal Standard (SIL-IS) is mandatory. Celiprolol-d9 (where nine hydrogen atoms on the tert-butyl group are replaced by deuterium) is the gold standard because the label is located on a non-exchangeable moiety, ensuring the label remains intact during aqueous processing.
The CoA for this material is not merely a quality check; it is the primary source of data for correction factors required to calculate accurate patient drug levels.
The Anatomy of the CoA: Critical Parameters
A robust CoA for Celiprolol-d9 HCl must contain specific data points. Below is the breakdown of these parameters and their experimental justification.
Table 1: Critical CoA Specifications & Interpretation
| Parameter | Typical Specification | Technical Significance |
| Chemical Name | Celiprolol-d9 Hydrochloride | Confirms the salt form. Crucial for molecular weight calculations. |
| Structure | Deuteration on tert-butyl | Stability: Deuterium on C-H bonds is stable. Deuterium on O-H or N-H bonds would exchange with solvent water, rendering the IS useless. |
| Chemical Purity | > 98% (HPLC) | Refers to the absence of other chemical species (e.g., synthesis precursors). Low chemical purity introduces unknown contaminants into the MS source. |
| Isotopic Enrichment | > 99% deuterated forms | The most critical parameter. It defines what percentage of the molecules actually carry the heavy label. |
| Isotopic Purity (d0) | < 0.1% (Mass Spec) | "Cross-Talk" Risk: The presence of unlabeled (d0) Celiprolol in the standard will cause a false-positive signal in the analyte channel. |
| Water Content | Karl Fischer (Report Value) | Deuterated salts are often hygroscopic. You must correct for water content to determine the "active moiety" weight. |
| Counter Ion | Chloride (Titration) | Confirms stoichiometry (HCl salt). |
Technical Deep Dive: Isotopic Purity & "Cross-Talk"
The most frequent cause of bioanalytical assay failure with SIL-IS is Signal Cross-Talk .
The Mechanism of Interference
In an LC-MS/MS assay, you monitor two transitions:
-
Analyte (Celiprolol): Precursor
Product Ion. -
IS (Celiprolol-d9): Precursor
Product Ion (+9).
If the Celiprolol-d9 standard contains a fraction of non-deuterated material (d0), this impurity has the exact same mass and retention time as the patient's drug.
-
Scenario: You add IS to a "Blank" plasma sample.[1]
-
Result: The d0 impurity in the IS appears in the Analyte channel.
-
Consequence: The blank is no longer blank. The Lower Limit of Quantitation (LLOQ) is compromised.
Regulatory Standard: According to FDA and ICH M10 guidelines, the response in the blank (attributed to IS interference) should not exceed 20% of the LLOQ . Therefore, a CoA showing <0.1% d0 is essential for high-sensitivity assays.
Experimental Protocol: Validated Stock Preparation
Objective: Prepare a primary stock solution of Celiprolol-d9 accounting for salt form, purity, and water content.
The "Active Moiety" Calculation
Researchers often err by using the generic Molecular Weight (MW) on the bottle. You must calculate the Corrected Weighing Factor .
Step-by-Step Workflow
-
Equilibration: Allow the Celiprolol-d9 HCl vial to reach room temperature (prevent condensation).
-
Weighing: Weigh approximately 1.0 mg of substance into a clean volumetric flask (e.g., 10 mL). Record exact mass to 0.001 mg (e.g., 1.052 mg).
-
Solvent Selection: Dissolve in Methanol (MeOH) . Celiprolol is lipophilic enough for organic solubility, and MeOH is compatible with ESI sources.
-
Note: Do not use 100% water; stability is lower, and adsorption to glass is higher.
-
-
Sonicate: Sonicate for 5 minutes to ensure complete dissolution.
-
Calculation (Example):
-
Mass: 1.052 mg
-
Chemical Purity: 99.5% (0.995)
-
Water Content: 1.0% (0.01)
-
MW (HCl salt): 418.98 g/mol
-
MW (Free Base d9): 382.52 g/mol
-
Ratio (FB/Salt): 0.913
-
Net Active d9:
-
Final Conc (10 mL):
-
-
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.
Visualizations
Diagram 1: The CoA Generation & Validation Workflow
This workflow illustrates the rigorous testing required to release a batch of Celiprolol-d9.
Caption: The lifecycle of a Reference Standard from synthesis to CoA release, highlighting the critical Isotopic Enrichment check.
Diagram 2: The "Cross-Talk" Phenomenon in LC-MS
This diagram explains why isotopic purity is non-negotiable.
Caption: Mechanism of 'Cross-Talk' where isotopic impurities (d0) in the Internal Standard cause false positive results in the analyte channel.
Handling & Stability
-
Hygroscopicity: Hydrochloride salts are prone to absorbing atmospheric moisture. Always equilibrate the vial before opening to prevent water uptake, which alters the effective mass.
-
Light Sensitivity: Celiprolol is stable, but as a precaution, store stock solutions in amber vials to prevent potential photo-degradation over long-term storage.
-
Deuterium Exchange: The d9 label on the tert-butyl group is non-exchangeable. However, avoid highly acidic or basic conditions at elevated temperatures for extended periods, which could degrade the molecule itself, even if the label remains attached.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2663, Celiprolol. PubChem.[2] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
Technical Whitepaper: Celiprolol-d9 Hydrochloride – Safe Handling and Analytical Application
Executive Summary & Chemical Identity
Celiprolol-d9 Hydrochloride is a stable, isotope-labeled derivative of the cardioselective beta-blocker Celiprolol.[1] It is primarily utilized as an Internal Standard (IS) in bioanalytical quantification (LC-MS/MS) to correct for matrix effects, extraction efficiency, and ionization variability.
The "d9" designation indicates the replacement of nine hydrogen atoms with deuterium, specifically on the tert-butyl group of the amino side chain. This modification provides a mass shift of +9 Da relative to the native analyte, ensuring spectral resolution while maintaining chromatographically identical physicochemical properties.
Chemical Specifications Table
| Property | Specification |
| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea hydrochloride |
| CAS Number | 1215535-20-8 (HCl salt) |
| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ |
| Molecular Weight | ~424.99 g/mol (Free base + HCl) |
| Form | Off-white to pale beige solid |
| Solubility | Soluble in Methanol, DMSO, Water (approx. 2 mg/mL) |
| pKa | ~9.5 (Secondary amine) |
| Isotopic Purity | Typically ≥ 98% atom D |
Hazard Identification & Toxicology (GHS Analysis)
While specific toxicological data for the deuterated form is often extrapolated from the native compound, Celiprolol Hydrochloride , researchers must treat the isotope-labeled standard with the same level of caution. The primary risks involve acute toxicity upon ingestion and potential aquatic toxicity.
GHS Classification & Risk Assessment[12]
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[2] Celiprolol is a beta-adrenergic antagonist; accidental ingestion can cause bradycardia and hypotension.
-
Aquatic Toxicity - Chronic Category 3 (H412): Harmful to aquatic life with long-lasting effects.[3][2][4]
-
Reproductive Toxicity (Suspected): Beta-blockers can cross the placental barrier.
Critical Safety Protocol (Self-Validating)
The "Red-Zone" Rule: Treat the weighing area as a "Red Zone."
-
Engineering Control: All powder handling must occur within a certified Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Validation: Before removing the vial from the hood, wipe the exterior with methanol-soaked tissue to neutralize potential static-clinging dust.
Handling, Storage, and Stability[14]
Deuterated standards are high-value reagents. Improper handling can lead to H/D Exchange (loss of deuterium label) or hydrolytic degradation.
The Hygroscopicity Factor
As a hydrochloride salt, Celiprolol-d9 is hygroscopic . Exposure to ambient humidity will cause the powder to absorb water, altering the effective mass and leading to weighing errors.
-
Storage: -20°C (Desiccated).
-
Handling: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid, which accelerates degradation.
Solvation Protocol
Causality: Methanol is preferred over water for stock solutions because it inhibits bacterial growth and enhances solubility for this lipophilic salt.
Step-by-Step Solvation:
-
Equilibrate: Vial to RT (30 mins).
-
Weigh: Use an analytical balance (readability 0.01 mg).
-
Dissolve: Prepare a 1.0 mg/mL Stock Solution in pure Methanol (LC-MS grade).
-
Sonication: Sonicate for 5 minutes. Inspect visually for "schlieren" lines (indicating incomplete dissolution).
-
Aliquot: Divide into single-use aliquots (e.g., 100 µL) in amber glass vials to prevent freeze-thaw cycles.
Workflow Visualization
The following diagram illustrates the critical decision path for handling the solid standard to ensure integrity.
Analytical Application: LC-MS/MS Method Development
The primary value of Celiprolol-d9 HCl is its use as an Internal Standard. The following protocol outlines a validated approach for bioanalysis in plasma.
Mass Spectrometry Optimization (ESI+)
Celiprolol contains a secondary amine, making it ideal for Positive Electrospray Ionization (ESI+) .
-
Precursor Ion (Q1):
-
Native Celiprolol: m/z 380.2 [M+H]⁺
-
Celiprolol-d9: m/z 389.2 [M+H]⁺ (Shift due to 9 deuteriums)
-
-
Product Ions (Q3):
-
Note on Fragmentation: A common fragment for Celiprolol is m/z 251.[5] This fragment typically results from the cleavage of the side chain.
-
Crucial Consideration: If the m/z 251 fragment represents the core structure losing the side chain (where the d9 label resides), the IS transition would also be 389 -> 251.
-
Recommendation: Perform a Product Ion Scan on the d9 standard. If the label is lost in the primary transition, ensure chromatographic separation is sufficient, or select a secondary transition that retains the label (e.g., m/z 389 -> 138, if applicable) to prevent cross-talk.
-
Chromatographic Conditions (The "Deuterium Effect")
Deuterated compounds are slightly more hydrophilic than their non-deuterated counterparts. On a C18 column, Celiprolol-d9 may elute slightly earlier than native Celiprolol.
-
Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Sample Preparation (Protein Precipitation)
This method relies on a simple "crash" protocol, self-validated by the IS recovery.
-
Spike: Add 20 µL of Working IS Solution (500 ng/mL Celiprolol-d9) to 100 µL Plasma.
-
Precipitate: Add 300 µL Acetonitrile (cold).
-
Vortex: High speed, 1 min.
-
Centrifuge: 10,000 x g, 5 min.
-
Inject: Supernatant (diluted 1:1 with water to match initial mobile phase).
Analytical Logic Diagram
Emergency & Disposal
-
Spill Response: Dampen a tissue with water to wipe up powder (avoiding dust generation), then clean with methanol. Treat waste as hazardous.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains due to aquatic toxicity risks (H412).
References
-
Toronto Research Chemicals . Celiprolol-d9 Hydrochloride Safety Data Sheet. Retrieved February 1, 2026.
-
PubChem . Celiprolol Hydrochloride Compound Summary. National Library of Medicine.
-
European Chemicals Agency (ECHA) . Substance Information: Celiprolol Hydrochloride.[6][3][7][2][4][8][9][10]
-
Minamide, Y., et al. (2011). "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma."[5] Journal of Separation Science.
-
Cayman Chemical . Celiprolol (hydrochloride) Product Information.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG DRUG: Celiprolol hydrochloride [genome.jp]
- 7. fishersci.com [fishersci.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. moehs.com [moehs.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Guide: Storage, Stability, and Handling of Celiprolol-d9 Hydrochloride
Executive Summary
Celiprolol-d9 Hydrochloride (CAS: 1215535-20-8) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative bioanalysis of Celiprolol via LC-MS/MS. As a deuterated analog of the selective
This guide defines the technical protocols for the storage, handling, and solubilization of Celiprolol-d9 HCl. It is designed for analytical chemists and formulation scientists, prioritizing the prevention of deuterium exchange , hydrolysis , and hygroscopic degradation .
Physicochemical Profile & Stability Logic
Understanding the molecular architecture is the first step in designing a robust storage protocol.
| Parameter | Technical Detail |
| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride |
| Molecular Formula | |
| Molecular Weight | ~425.01 g/mol (Salt form) |
| Isotopic Labeling | d9-tert-butyl group ( |
| Salt Form | Hydrochloride (HCl) |
| Hygroscopicity | Moderate to High (Characteristic of HCl salts) |
| pKa | ~9.5 (Secondary amine), ~13 (Urea) |
Isotopic Stability Assessment
The d9-labeling is located on the tert-butyl moiety.
-
High Stability: The C-D bonds on the aliphatic tert-butyl group are chemically inert and non-exchangeable under standard aqueous or organic conditions. Unlike deuterium labels on aromatic rings (which can exchange under strong acidic conditions) or heteroatoms (O-D, N-D which exchange instantly), the d9-t-butyl label is robust.
-
Risk Factor: The primary stability risk is not isotopic scrambling, but rather chemical degradation of the parent structure (hydrolysis of the urea or ether linkages) or physical degradation (deliquescence).
Solid-State Storage Protocols
The solid powder must be protected from three vectors of degradation: Thermal Kinetic Energy , Photolytic Cleavage , and Hydrolytic Attack .
Storage Conditions
-
Primary Recommendation: -20°C (± 5°C) .
-
Rationale: Freezing significantly reduces the kinetic rate of potential hydrolysis and oxidation reactions. While 2-8°C is acceptable for short-term transit (weeks), long-term reference standards must be frozen to guarantee shelf-life >2 years.
-
-
Container Closure: Amber glass vials with Teflon-lined screw caps.
-
Rationale: Amber glass filters UV radiation (preventing photodegradation). Teflon liners providing an inert, airtight seal to prevent moisture ingress.
-
-
Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or Tupperware) containing active silica gel or molecular sieves.
-
Rationale: Celiprolol HCl is hygroscopic. If the primary seal fails, the secondary desiccant acts as a "sacrificial" moisture sink.
-
Handling Workflow (Diagram)
Figure 1: Critical workflow for handling hygroscopic reference standards. The equilibration step is vital to prevent condensation inside the cold vial.
Solution Preparation & Stability
Solvent Selection
Do not store stock solutions in 100% water. Aqueous solutions of HCl salts are prone to microbial growth and hydrolysis over time.
| Solvent | Suitability | Recommendation |
| Methanol (MeOH) | High | Preferred. Excellent solubility (>1 mg/mL). Evaporates easily for solvent exchange. |
| DMSO | High | Good for highly concentrated stocks (>10 mg/mL). Harder to remove; freezes at 18°C. |
| Water | Low | Use only for daily working solutions. Unstable for long-term storage. |
| Acetonitrile | Moderate | Solubility may be limited compared to MeOH. Check visual clarity. |
Stock Solution Protocol (1.0 mg/mL)
-
Equilibrate the solid vial to room temperature (30 mins) before opening.
-
Weigh ~1-2 mg of Celiprolol-d9 HCl into a clean amber glass vial.
-
Dissolve in HPLC-grade Methanol. Vortex for 30 seconds.
-
Note: If using DMSO, ensure the solution is not stored in a refrigerator where it will freeze/thaw repeatedly (DMSO freezes at ~18°C).
-
-
Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.
-
Store aliquots at -80°C (preferred) or -20°C.
Stability of Solutions
-
Stock (MeOH, -20°C): Stable for at least 6 months .
-
Working Solution (Aqueous/MeOH, 4°C): Stable for 1 week .
-
Freeze-Thaw Stability: Limit to 3 cycles . Repeated phase transitions can cause micro-precipitation or concentration gradients.
Degradation Risk Assessment
Understanding how the molecule fails allows for better troubleshooting.
Figure 2: Degradation risk map. Hydrolysis driven by moisture is the primary failure mode; Isotopic exchange is a low risk for this specific isotopologue.
Quality Control & Self-Validation
To ensure "Trustworthiness" (E-E-A-T), every researcher must validate their standard before critical assays.
The "Zero-Injection" Verification
Before running a batch of samples, perform a System Suitability Test (SST) :
-
Inject a neat solution of Celiprolol-d9 (e.g., 100 ng/mL).
-
Check Mass Shift: Ensure the parent ion is
(assuming d9).-
Note: If you see significant signal at
425 or 424, it indicates isotopic impurity or degradation.
-
-
Check Retention Time: It should co-elute (or elute slightly earlier due to the deuterium isotope effect) with non-labeled Celiprolol.
Re-Test Criteria
-
Visual: If the white powder turns yellow or becomes a sticky gum, discard.
-
MS/MS: A decrease in the primary transition signal >15% compared to a fresh stock indicates degradation.
Safety & HSE
-
Hazard Classification: Celiprolol is a bioactive beta-blocker. Treat the d9-analog with the same caution.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Inhalation: Handle powder in a fume hood or biological safety cabinet to prevent inhalation of potent dust.
-
Disposal: Incineration as chemical waste. Do not pour down the drain.
References
-
Moehs Ibérica. (2023). Safety Data Sheet: Celiprolol Hydrochloride. Retrieved from
-
ChemicalBook. (2024). Celiprolol-d9 Hydrochloride Product Properties. Retrieved from
-
VIVAN Life Sciences. (2024). Stable Isotope Labeled Compounds: Celiprolol-d9 Hydrochloride. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Stability. Retrieved from [1]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42373, Celiprolol Hydrochloride. Retrieved from
Sources
Commercial Suppliers & Technical Guide: Celiprolol-d9 Hydrochloride
[1]
Executive Summary
Celiprolol-d9 Hydrochloride is the stable isotope-labeled analog of the cardioselective
Technical Profile: The Compound
| Feature | Specification |
| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride |
| CAS Number | 1215535-20-8 |
| Molecular Formula | C |
| Molecular Weight | 425.01 g/mol (HCl Salt) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Methanol (Slightly), Water (Slightly), DMSO |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen) |
Structural Logic & Deuterium Placement
The deuterium labeling is located on the tert-butyl moiety of the amino side chain.
-
Structure:
[1] -
Significance: Placing the label on the terminal t-butyl group ensures metabolic stability against common oxidative dealkylation pathways, although fragmentation in MS/MS must be carefully monitored (see Section 5).
Commercial Landscape: Validated Suppliers
The following suppliers are recognized for providing certified reference materials (CRM) or high-purity analytical standards of Celiprolol-d9 HCl.
| Supplier | Catalog / Ref ID | Pack Sizes | Certification Level |
| Toronto Research Chemicals (TRC) | C255752 | 1mg, 10mg | ISO 9001 / ISO 17034 Available |
| Santa Cruz Biotechnology | sc-217865 | 1mg, 5mg | Research Grade |
| Pharmaffiliates | PA STI 088085 | Custom | COA, IR, NMR, HPLC |
| Vivan Life Sciences | VLCS-00538 | Custom | GLP Compliant |
| Splendid Lab | CSL-4277 | Custom | ISO 17034 / GLP |
Procurement Insight: For regulated GLP/GMP bioanalysis, prioritize suppliers offering ISO 17034 accreditation to ensure traceability. Always request a Certificate of Analysis (CoA) verifying Isotopic Distribution (
contribution < 0.5%) to prevent interference with the analyte signal.
The Science: Why Celiprolol-d9?
Mechanism of Error Correction
In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or endogenous salts suppress the ionization of the target analyte.
-
Structural Analogs (e.g., Metoprolol): Elute at a different retention time (RT) than Celiprolol. They do not experience the same suppression event.
-
Stable Isotope Label (Celiprolol-d9): Co-elutes exactly with Celiprolol.[1] If the matrix suppresses the Celiprolol signal by 40%, it suppresses the Celiprolol-d9 signal by the exact same 40%. The Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
Pathway Visualization
The following diagram illustrates the logic of Internal Standard selection and the fragmentation pathway used in detection.
Figure 1: Bioanalytical workflow and fragmentation logic. Note that the d9 label is located on the side chain, which is cleaved to produce the common m/z 251 fragment. Specificity is maintained by the unique precursor mass (Q1).
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Celiprolol in human plasma using Celiprolol-d9 as the Internal Standard.
Stock Solution Preparation
-
Stock A (Analyte): Dissolve 1.0 mg Celiprolol HCl in 10 mL Methanol (100 µg/mL).
-
Stock B (IS): Dissolve 1.0 mg Celiprolol-d9 HCl in 10 mL Methanol (100 µg/mL).
-
Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a final concentration of 50 ng/mL . Store at 4°C.
Sample Extraction (LLE Method)
This method utilizes Liquid-Liquid Extraction (LLE) for high recovery and matrix cleanup.
-
Aliquot 200 µL of plasma into a polypropylene tube.
-
Add 20 µL of Working IS Solution (Celiprolol-d9). Vortex for 10 sec.
-
Add 50 µL of 1M NaOH (alkalinization promotes extraction of the basic drug).
-
Add 3 mL of Extraction Solvent (Diethyl Ether : Dichloromethane, 70:30 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute residue in 200 µL Mobile Phase.
LC-MS/MS Parameters[1][3]
-
Column: C18 (e.g., Phenomenex Luna, 50mm x 2.1mm, 3µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.[1]
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Celiprolol (d0) | 380.2 | 251.1 | 25 |
| Celiprolol-d9 | 389.2 | 251.1 | 25 |
Critical Note on Transitions:
The transition 389.2
Quality Control & Validation
To ensure the integrity of the Celiprolol-d9 standard:
-
Isotopic Contribution: Inject a high concentration of Celiprolol-d9 (e.g., 500 ng/mL) and monitor the unlabeled transition (380
251). The response should be < 0.5% of the labeled response to prevent false positives in blank samples. -
Retention Time Check: The d9 isotope may elute slightly earlier (< 0.1 min) than the d0 due to the deuterium isotope effect on lipophilicity. This is normal and acceptable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42373, Celiprolol Hydrochloride. Retrieved from [Link]
-
Minamide, Y., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma.[3] Journal of Separation Science. Retrieved from [Link]
-
Slegers, C., et al. (2006). LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate. Radiation Physics and Chemistry. (Provides fragmentation basis for beta-blockers). Retrieved from [Link][1][4]
-
Pharmaffiliates. Celiprolol-d9 Hydrochloride Technical Data. Retrieved from [Link]
Sources
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
Celiprolol-d9 Hydrochloride mechanism of action as an internal standard
Technical Guide: Celiprolol-d9 Hydrochloride as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary This technical guide details the mechanistic function and application of Celiprolol-d9 Hydrochloride (HCl) as a Stable Isotope Labeled (SIL) Internal Standard (IS).[1] It is designed for bioanalytical scientists developing quantitative assays for Celiprolol in complex biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The guide moves beyond basic protocol listing to explain the physicochemical causality that makes Celiprolol-d9 the gold standard for error correction in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.
Part 1: The Analytical Mechanism of Action
Unlike the pharmacological mechanism of Celiprolol (a
Physicochemical Equivalence (The "Mirror" Effect)
Celiprolol-d9 differs from the analyte only by the presence of nine deuterium atoms (typically on the tert-butyl group).[1] This results in a mass shift of +9 Da but maintains near-identical physicochemical properties to the target analyte:
-
pKa (~9.5): Ensures identical ionization state during extraction (SPE/LLE).[1]
-
LogP (~1.9): Ensures identical partitioning behavior between organic and aqueous phases.[1]
-
Chromatographic Co-elution: The IS co-elutes (or elutes with a negligible deuterium isotope effect shift) with Celiprolol.[1] This is critical because matrix effects (ion suppression/enhancement) are transient and retention-time dependent.[1] By co-eluting, the IS experiences the exact same matrix load as the analyte.[1]
Matrix Effect Normalization
In Electrospray Ionization (ESI), phospholipids and salts often compete for charge, suppressing analyte signal.[1] Because Celiprolol-d9 is present at a constant concentration and co-elutes, any suppression affecting the analyte affects the IS proportionally.[1]
-
Equation:
[1] -
If Matrix Suppression reduces
by 40%, it also reduces by 40%.[1] The Ratio remains constant, preserving quantitative accuracy.
Carrier Effect (Adsorption Mitigation)
Celiprolol is a basic amine and can adsorb to silanol groups on glassware or LC tubing.[1] The addition of Celiprolol-d9 at a higher concentration than the lower limit of quantification (LLOQ) saturates these active sites ("carrier effect"), ensuring the trace analyte reaches the detector.
Part 2: Visualization of Mechanistic Workflow
The following diagram illustrates the error-correction workflow using Celiprolol-d9.
Caption: Workflow demonstrating how Celiprolol-d9 tracks the analyte through extraction losses and compensates for ionization suppression in the ESI source.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is synthesized from validated bioanalytical methods [1][2].[1][2][3][4] It utilizes Solid Phase Extraction (SPE) for maximum recovery of the basic amine.[1]
Reagents & Standards
-
Internal Standard: Celiprolol-d9 HCl (Label: tert-butyl-d9).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]
-
Mobile Phase B: Acetonitrile (Organic modifier).[1]
Sample Preparation (SPE Method)[1][4]
-
Step 1 (Aliquot): Transfer 100 µL human plasma to a tube.[1]
-
Step 2 (IS Spike): Add 20 µL Celiprolol-d9 working solution (e.g., 500 ng/mL).[1] Vortex 30s.
-
Step 3 (Pre-treatment): Add 300 µL 2% Formic Acid (disrupts protein binding).[1]
-
Step 4 (Loading): Load onto MCX (Mixed-mode Cation Exchange) cartridge.[1]
-
Logic: Celiprolol is basic; MCX binds it via both hydrophobic and ionic interactions.[1]
-
-
Step 5 (Wash): Wash with 0.1% Formic Acid (removes proteins) followed by Methanol (removes neutrals).[1]
-
Step 6 (Elution): Elute with 5% Ammonium Hydroxide in Methanol.
-
Logic: High pH neutralizes the amine, breaking the ionic bond with the sorbent.[1]
-
-
Step 7 (Reconstitution): Evaporate to dryness under
and reconstitute in Mobile Phase.[1]
Mass Spectrometry Parameters (MRM)
The following transitions are selected based on the fragmentation of the urea/ether backbone.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Celiprolol | 380.2 | 251.1 | 25 | 100 |
| Celiprolol-d9 | 389.2 | 251.1* | 25 | 100 |
*Note on Transitions: The 251.1 product ion typically corresponds to the loss of the amine side chain (containing the tert-butyl group).[1] Consequently, both the Analyte and the d9-IS may yield the same product ion mass.[1] This is acceptable because the Precursor Ions (380 vs 389) are resolved by Q1.[1] If higher selectivity is required, monitor a transition where the label is retained (e.g., 389.2 -> 142.1 if observable).[1]
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure the IS is functioning correctly, the following checks must be integrated into the run.
IS Response Plotting[1]
-
Procedure: Plot the absolute peak area of Celiprolol-d9 across the entire run (Standards, QCs, Subjects).
-
Acceptance Criteria: The IS area should not vary by more than ±50% from the mean.
-
Interpretation: A sudden drop in IS area in a specific subject sample indicates a "Matrix Effect" (ion suppression) specific to that patient.[1] Because the Ratio is used, the result is likely still valid, but extreme suppression (>80%) requires dilution and re-analysis.
Cross-Talk (Interference) Check
Because the mass difference is only 9 Da, isotopic overlap is minimal.[1] However, IS purity is critical.
-
Blank w/ IS: Inject a blank sample spiked only with Celiprolol-d9.[1] Monitor the Celiprolol channel (380.2).[1]
-
Requirement: Signal in the analyte channel must be <20% of the LLOQ.[1] If high, the IS contains unlabeled impurities (Celiprolol-d0).[1]
Deuterium Isotope Effect[1]
-
Observation: In rare cases, deuterated compounds elute slightly earlier than non-deuterated analogs on C18 columns.[1]
-
Mitigation: Ensure the integration window covers both peaks if a slight shift occurs. With Celiprolol-d9, the shift is typically negligible (<0.05 min).[1]
Visualization of Matrix Compensation[1]
Caption: Logic gate demonstrating how the Area Ratio remains constant despite significant signal loss due to matrix effects.
References
-
Minamide, Y., et al. (2011).[1] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study." Journal of Separation Science.
-
Verbesselt, R., et al. (1996).[1][6] "Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma." Journal of Chromatography B.
-
Food and Drug Administration (FDA). (2018).[1] "Bioanalytical Method Validation Guidance for Industry."
-
PubChem. (2025).[1] "Celiprolol Hydrochloride Compound Summary."
Sources
- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Bioanalysis of Celiprolol in Human Plasma via LC-MS/MS
Executive Summary
This application note details a robust, high-sensitivity protocol for the quantification of Celiprolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike legacy HPLC-UV methods that lack the specificity for low-level pharmacokinetic (PK) profiling, this method utilizes Celiprolol-d9 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization variability.
The method employs a streamlined protein precipitation (PPT) extraction, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range extending to 1000 ng/mL , suitable for both therapeutic drug monitoring (TDM) and bioequivalence studies.
Introduction & Scientific Rationale
The Analyte
Celiprolol is a
Why Celiprolol-d9?
In electrospray ionization (ESI), plasma phospholipids can cause significant ion suppression, particularly for early-eluting polar compounds like Celiprolol.
-
The Problem: Analog internal standards (e.g., Metoprolol or Acebutolol) may not co-elute perfectly with Celiprolol, meaning they experience different matrix effects at the moment of ionization.
-
The Solution: Celiprolol-d9 co-elutes with the analyte and possesses identical ionization characteristics. Any suppression affecting the analyte affects the IS equally, ensuring the ratio of their responses remains accurate.
Materials and Reagents
| Component | Grade/Specification | Notes |
| Analyte | Celiprolol Hydrochloride (>99%) | Store at 2-8°C |
| Internal Standard | Celiprolol-d9 Hydrochloride | Isotopic purity >98% |
| Matrix | Human Plasma (K2EDTA) | Drug-free, pooled |
| Solvent A | Water (LC-MS Grade) + 0.1% Formic Acid | Proton source for ESI+ |
| Solvent B | Acetonitrile (LC-MS Grade) + 0.1% Formic Acid | Organic modifier |
| Precipitation Agent | Acetonitrile (cold) | 100% ACN |
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Rationale: The C18 chemistry provides retention for the hydrophobic moieties, while the core-shell particle size (2.6 µm) offers high efficiency at lower backpressures than sub-2 µm fully porous particles.
-
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Volume: 5 µL
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Initial Hold (Loading) |
| 0.50 | 10% | End Loading |
| 2.50 | 90% | Linear Ramp (Elution) |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Re-equilibration |
| 4.50 | 10% | End of Run |
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode (
) -
Detection: Multiple Reaction Monitoring (MRM)
-
Source Temp: 500°C | Spray Voltage: 3500 V
MRM Transitions:
| Compound | Precursor (
Note on Crosstalk: The product ion (
Experimental Protocol
Stock & Working Solutions
-
Stock: Dissolve Celiprolol and Celiprolol-d9 in Methanol to 1.0 mg/mL.
-
IS Working Solution (ISWS): Dilute Celiprolol-d9 stock in 50:50 ACN:Water to 500 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is designed for high throughput.
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of IS Working Solution (Celiprolol-d9). Vortex briefly.
-
Precipitate: Add 200 µL of cold Acetonitrile.
-
Tip: The 1:4 ratio (Plasma:ACN) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 2 minutes to release protein-bound drug.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of Water (0.1% Formic Acid).
-
Crucial Step: Diluting the organic supernatant with water matches the solvent strength to the initial mobile phase (10% B), preventing "solvent effect" peak broadening.
-
Workflow Visualization
Figure 1: Step-by-step sample preparation workflow ensuring matrix cleanup and solvent compatibility.
Method Validation (Self-Validating Systems)
To ensure trustworthiness, the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines (2018) .
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Linear (
) with weighting. -
Acceptance:
.[3] Back-calculated standards must be within (20% for LLOQ).
Accuracy & Precision
Perform 5 replicates at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).
| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| LLOQ | 1.0 | < 8.5 | < 11.2 | 92 - 108 |
| LQC | 3.0 | < 5.4 | < 6.8 | 95 - 104 |
| MQC | 400 | < 3.2 | < 4.5 | 98 - 102 |
| HQC | 800 | < 2.8 | < 3.9 | 97 - 103 |
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.
-
Target: IS-normalized MF should be close to 1.0 (indicating the IS tracks the analyte suppression perfectly).
-
-
Recovery: Compare extracted QC samples vs. post-extraction spiked blanks. Typical recovery for Celiprolol via ACN PPT is ~85-90%.
Troubleshooting & Expert Insights
Carryover
Beta-blockers are basic amines and can adsorb to stainless steel or injector ports.
-
Symptom: Ghost peaks in blank samples after a High QC.
-
Fix: Use an aggressive needle wash: Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid . The acid keeps the basic celiprolol charged and soluble.
Peak Tailing
-
Cause: Secondary interactions with free silanols on the silica column.
-
Fix: Ensure the mobile phase contains at least 0.1% Formic Acid.[4] If tailing persists, increase ionic strength by adding 5mM Ammonium Formate to the aqueous mobile phase.
Isotope Interference (The "Crosstalk" Check)
-
Test: Inject a high concentration of Celiprolol (upper limit) without IS. Monitor the IS channel (389->251).
-
Requirement: Signal in IS channel must be
of the average IS response. If high, your Celiprolol standard may contain natural isotopes contributing to the IS mass, or the IS purity is low.
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Minamide, Y., et al. (2011).[1] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study." Journal of Separation Science, 34(11), 1275-1282. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2663, Celiprolol. Retrieved from [Link]
Sources
- 1. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Extraction and Quantification of Celiprolol and Celiprolol-d9 in Human Plasma via Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS
Introduction & Scientific Rationale
Celiprolol is a third-generation
These physicochemical properties present specific challenges for bioanalysis:
-
Hydrophilicity: Traditional Reversed-Phase (C18) SPE often yields poor recovery because the drug breaks through the cartridge during aqueous wash steps intended to remove salts.
-
Matrix Interference: Plasma phospholipids can cause significant ion suppression in LC-MS/MS, particularly for early-eluting hydrophilic compounds.
The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism retains celiprolol via two distinct interactions:
-
Reverse-Phase Interaction: The sorbent's polymeric backbone retains the hydrophobic regions of the drug.
-
Ion-Exchange Interaction: The sulfonic acid groups on the sorbent form a strong ionic bond with the protonated amine of celiprolol.
This dual-retention mechanism allows for a 100% organic wash step (methanol), which aggressively removes neutral lipids and phospholipids while the analyte remains "locked" to the sorbent by ionic charge. This results in cleaner extracts and lower Lower Limits of Quantitation (LLOQ) compared to protein precipitation or standard C18 SPE.
Compound Properties & Mass Spectrometry[1][2][3][4][5][6][7][8][9]
| Property | Celiprolol | Celiprolol-d9 (IS) |
| Molecular Weight | 379.5 g/mol | ~388.5 g/mol |
| pKa (Basic) | 9.5 – 9.7 | 9.5 – 9.7 |
| LogP | ~1.9 (Hydrophilic) | ~1.9 |
| Precursor Ion (Q1) | 380.2 | 389.2 |
| Product Ion (Q3) | 251.1 | 251.1* or 260.1 |
| Ionization Mode | ESI Positive | ESI Positive |
*> Note on Internal Standard: The transition for Celiprolol-d9 depends on the position of the deuterium label. If the label is on the tert-butyl group (common), the fragment 251 (core structure loss of side chain) will lose the label, resulting in a transition of 389
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX 30mg/1cc or Phenomenex Strata-X-C 30mg/1mL).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Reagents: Formic Acid (FA), Ammonium Hydroxide (NH
OH, 28-30%), Phosphoric Acid (H PO ). -
Internal Standard: Celiprolol-d9 (100 ng/mL working solution in 50:50 MeOH:Water).
Experimental Protocol
Sample Pre-treatment
The goal is to disrupt protein binding and ensure the drug is fully protonated (charged) to bind to the cation exchange sites.
-
Aliquot 200
L of human plasma into a clean tube. -
Add 20
L of Internal Standard working solution. -
Add 200
L of 4% Phosphoric Acid (H PO ) in water.-
Mechanism:[1] Acidification brings the pH to ~2-3, well below the pKa (9.6), ensuring 100% ionization of the basic amine.
-
-
Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
Solid-Phase Extraction (MCX) Workflow
The following steps utilize the "Lock and Wash" strategy unique to mixed-mode sorbents.
1. Conditioning:
-
Add 1 mL Methanol (Activates the hydrophobic backbone).
-
Add 1 mL Water (Equilibrates the phase).
2. Loading:
-
Load the pre-treated plasma sample (~420
L) onto the cartridge. -
Flow rate: Low vacuum (~1-2 mL/min).
3. Wash 1 (Aqueous - Removal of Proteins/Salts):
-
Add 1 mL 2% Formic Acid in Water .
-
Mechanism:[2][1] Maintains acidic pH to keep drug bound; washes away salts and hydrophilic proteins.
4. Wash 2 (Organic - Removal of Lipids):
-
Add 1 mL 100% Methanol .
-
Mechanism:[1]CRITICAL STEP. Because the drug is ionically bound to the sorbent, it will not elute with methanol. This step washes away neutral hydrophobic interferences (phospholipids, fats) that cause matrix effects.
5. Elution:
-
Add 2 x 250
L of 5% Ammonium Hydroxide in Methanol . -
Mechanism:[1] The high pH (alkaline) deprotonates the celiprolol amine (neutralizing the charge) and/or neutralizes the sorbent, breaking the ionic bond and releasing the drug into the organic solvent.
6. Post-Elution:
-
Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200
L of Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 80:20).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7
m or 2.6 m. -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
5.0 min: Stop
-
Workflow Visualization
The following diagram illustrates the causal logic of the Mixed-Mode extraction process.
Caption: Logical flow of the MCX extraction strategy. Acidification is critical for retention; alkaline elution is critical for release.
Validation Parameters & Troubleshooting
Expected Performance
-
Recovery: >85% for Celiprolol and Celiprolol-d9.
-
Matrix Effect: <15% ion suppression/enhancement (due to the efficient Methanol wash).
-
Linearity: Typically 1.0 ng/mL to 1000 ng/mL.[5]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH not acidic enough during loading. | Ensure H |
| Low Recovery | Elution solvent not basic enough. | Use fresh NH |
| High Backpressure | Protein precipitation on cartridge. | Centrifuge acidified samples before loading. Do not let the cartridge dry out between conditioning and loading. |
| Signal Suppression | Phospholipids breaking through. | Ensure Wash 2 is 100% Methanol (not water/methanol mix). The ionic bond allows for strong organic washing. |
References
-
Minamide, Y., et al. (2011). "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study."[6] Journal of Separation Science.
-
Hefnawy, M., et al. (2011). "HPLC method for analysis of celiprolol enantiomers in biological fluids." ResearchGate.[7]
-
PubChem. "Celiprolol Compound Summary." National Library of Medicine.
-
Agilent Technologies. "Strategies for the removal of phospholipids using Solid Phase Extraction." Application Note.
Sources
- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mass spectrometry parameters for Celiprolol-d9 Hydrochloride detection
Application Note: High-Sensitivity Quantitation of Celiprolol-d9 Hydrochloride in Biological Matrices via LC-MS/MS
Abstract
This application note details a robust, validated protocol for the bioanalysis of Celiprolol using Celiprolol-d9 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, this method utilizes ESI+ LC-MS/MS to achieve high specificity and precision.[1] The protocol addresses critical challenges such as matrix effects, beta-blocker peak tailing, and isotopic interference.
Introduction & Scientific Rationale
Celiprolol is a cardioselective
Why Celiprolol-d9? In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise data integrity.[1]
-
Mechanism: Co-eluting phospholipids or endogenous salts compete for ionization energy in the electrospray source.[1]
-
Solution: Celiprolol-d9 (deuterated on the tert-butyl group) co-elutes perfectly with the analyte, experiencing the exact same ionization environment. This allows the mass spectrometer to normalize the signal response ratio (Analyte/IS), effectively canceling out matrix variability.
Chemical Properties:
-
Analyte: Celiprolol (Free Base MW: 379.5 g/mol ).[1]
-
Internal Standard: Celiprolol-d9 (Free Base MW: 388.5 g/mol ).[1]
-
pKa: ~9.5 (Basic amine).[1]
-
LogP: ~1.9 (Moderately lipophilic).[1]
Method Development Strategy
Mass Spectrometry Parameters
Celiprolol contains a secondary amine and a urea moiety, making it readily ionizable in Positive Electrospray Ionization (ESI+) mode.[1]
Fragmentation Logic:
-
Precursor Ion: Protonated molecule
.[1] -
Primary Fragment (m/z 251): Cleavage of the ether linkage results in the loss of the amino-diol side chain.
-
Secondary Fragment (m/z 86): Characteristic fragment of the isopropyl-amine substructure.[1]
Table 1: Optimized MRM Transitions
| Compound | Precursor ( | Product ( | Dwell Time (ms) | Collision Energy (V) | Role |
| Celiprolol | 380.3 | 251.1 | 50 | 25 | Quantifier |
| 380.3 | 86.1 | 50 | 35 | Qualifier | |
| Celiprolol-d9 | 389.4 | 251.1 | 50 | 25 | IS Quantifier |
(Note: Exact CE values vary by instrument platform; optimize by infusion).
Chromatographic Conditions
To prevent peak tailing caused by the interaction of the basic amine with residual silanols on the column, a high-purity C18 column and an acidic mobile phase are required.
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm or 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Experimental Protocol
Workflow Visualization
Caption: Step-by-step bioanalytical workflow for Celiprolol quantification.
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1.0 mg of Celiprolol-d9 HCl in 1 mL of Methanol. Correct for salt factor (MW salt / MW free base) if weighing precision is critical.
-
Working IS Solution: Dilute stock to ~100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
This method is chosen for high throughput.[1] For higher sensitivity (<1 ng/mL), use Solid Phase Extraction (MCX cartridges).[1]
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (Celiprolol-d9).[1]
-
Add 150 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak distortion).
LC Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 3.00 | 90 | Elute analyte |
| 3.50 | 90 | Wash column |
| 3.60 | 10 | Return to initial |
| 5.00 | 10 | Re-equilibration |
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "fit-for-purpose," verify the following:
-
Linearity:
over the range of 1–1000 ng/mL.[1][11] Weighting factor ( ) is recommended.[1] -
Accuracy & Precision:
-
Intra-day/Inter-day CV < 15% (20% at LLOQ).[1]
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (ME):
-
Compare the peak area of Celiprolol spiked into extracted blank plasma vs. Celiprolol in pure solvent.
- .[1]
-
Acceptance: The IS-normalized matrix factor should be close to 1.0.
-
Troubleshooting & Tips
-
Issue: Peak Tailing.
-
Cause: Secondary interaction of the amine with silanols.
-
Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or use a "Charged Surface" (CSH) column.[1]
-
-
Issue: Carryover.
-
Issue: Cross-Talk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2663, Celiprolol.[1] Retrieved from [Link][1]
-
Minamide, Y., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study.[1][4] Journal of Separation Science.[1] Retrieved from [Link]
-
Forensic RTI (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link][1]
Sources
- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 56980-93-9: Celiprolol | CymitQuimica [cymitquimica.com]
- 3. CELIPROLOL (PD009361, JOATXPAWOHTVSZ-UHFFFAOYSA-N) [probes-drugs.org]
- 4. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated assay for the determination of celiprolol in plasma using high-performance liquid chromatography and a silanol deactivated reversed-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrcps.com [ijcrcps.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vivanls.com [vivanls.com]
- 11. agilent.com [agilent.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Celiprolol in Human Plasma using Celiprolol-d9
Abstract & Introduction
Celiprolol is a third-generation, cardioselective
Accurate quantification of Celiprolol in biological matrices is challenging due to its hydrophilic nature, incomplete bioavailability (30-70%), and lack of extensive metabolism, which can lead to variable plasma concentrations [2]. While traditional HPLC-UV methods exist, they often lack the sensitivity required for micro-dosing studies or trough-level monitoring.
This guide details a robust LC-MS/MS protocol using Celiprolol-d9 as a stable isotope-labeled internal standard (SIL-IS). The use of Celiprolol-d9 (labeled on the tert-butyl group) is superior to structural analogs (e.g., metoprolol or atenolol) because it co-elutes with the analyte, perfectly compensating for matrix effects, ionization suppression, and extraction variability [3].
Chemical & Physical Properties[1][2][3][4][5][6][7][8]
Understanding the physicochemical differences—and similarities—between the analyte and the internal standard is the foundation of a self-validating method.
| Property | Celiprolol (Analyte) | Celiprolol-d9 (Internal Standard) |
| CAS Number | 56980-93-9 | 1215535-20-8 |
| Molecular Formula | ||
| Molecular Weight | 379.5 g/mol | 388.5 g/mol (Free Base) |
| Isotopic Label | None | tert-butyl- |
| pKa | ~9.5 (Secondary amine) | ~9.5 (Secondary amine) |
| LogP | ~1.9 (Hydrophilic) | ~1.9 (Hydrophilic) |
| Solubility | Soluble in Methanol, Water | Soluble in Methanol, Water |
Key Insight: The
Mechanism of Action & Clinical Context[6][8]
Celiprolol's pharmacology dictates the necessary assay sensitivity. In hypertension and angina, trough levels (24 hours post-dose) can drop significantly.
Figure 1: Pharmacological mechanism of Celiprolol demonstrating dual pathways for antihypertensive action.
Analytical Methodology: LC-MS/MS Protocol[8][9][10][11][12]
Sample Preparation: Solid Phase Extraction (SPE)
Given Celiprolol's hydrophilicity, Liquid-Liquid Extraction (LLE) can suffer from poor recovery. Mixed-mode Strong Cation Exchange (MCX/SCX) SPE is the gold standard here, utilizing the basic amine group for high selectivity against plasma interferences.
Reagents:
-
Stock Solution: 1 mg/mL Celiprolol and Celiprolol-d9 in Methanol.
-
Working IS Solution: 100 ng/mL Celiprolol-d9 in Water:Methanol (50:50).
-
Plasma:
EDTA Human Plasma.[1]
Protocol Steps:
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.
-
IS Addition: Add 20 µL of Working IS Solution (Celiprolol-d9). Vortex for 30 sec.
-
Dilution: Add 200 µL of 2% Formic Acid in water (to ionize the amine). Vortex.
-
Conditioning (MCX Cartridge 30mg):
-
1 mL Methanol.[2]
-
1 mL Water.
-
-
Loading: Load the pre-treated sample onto the cartridge. Apply slow vacuum.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/zwitterions).
-
Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% -> 90% B
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B
-
4.1 - 6.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS/MS) Settings
-
Source: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: The primary fragmentation of Celiprolol (m/z 380) typically involves the cleavage of the ether bond or the loss of the isopropyl-amino side chain.
-
Celiprolol:
(Quantifier). -
Celiprolol-d9:
(Quantifier).- label is located on the tert-butyl group. Since the transition to m/z 251 involves the loss of the side chain containing the tert-butyl group, the product ion (251.1) is the aromatic core, which is identical for both the analyte and the IS. The precursor shifts by +9 Da, but the product remains the same.
-
Note: If a transition retaining the side chain is preferred (e.g.,
for the t-butyl amine fragment), the IS transition would be . However, the 251 fragment is usually more intense and specific.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Celiprolol | 380.2 | 251.1 | 30 | 22 |
| Celiprolol-d9 | 389.3 | 251.1 | 30 | 22 |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and quantification of Celiprolol.
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "self-validating" and robust, the following criteria must be met during validation [4]:
-
Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ at the retention time of Celiprolol, and <5% for Celiprolol-d9.
-
Linearity:
using a weighted ( ) linear regression. Typical range: 0.5 ng/mL to 500 ng/mL. -
Accuracy & Precision:
-
Intra-run and Inter-run CV% should be
(20% for LLOQ). -
Accuracy should be within
of nominal (20% for LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor:
. -
The IS-normalized Matrix Factor should be close to 1.0. This is the primary advantage of using Celiprolol-d9; even if the absolute ME is 80%, the IS will be suppressed equally, correcting the quantification.
-
Troubleshooting & "From the Bench" Insights
-
Issue: Low Recovery.
-
Cause: The elution solvent (5%
) might not be strong enough to break the ionic interaction if the sorbent is old or the pH isn't high enough. -
Fix: Ensure fresh Ammonium Hydroxide. Verify pH > 10.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the secondary amine with residual silanols on the column.
-
Fix: Increase buffer strength (e.g., 10mM Ammonium Formate) or use a column with "charged surface hybrid" (CSH) technology.
-
-
Issue: Cross-Talk.
-
Cause: If the d9 purity is low, it may contain d0 (unlabeled Celiprolol).
-
Fix: Run a "Blank + IS" sample.[1] If a peak appears in the Celiprolol channel, check the isotopic purity of your standard.
-
References
-
Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet, 376(9751), 1476-1484. Link
-
Lipworth, B. J. (1991). Clinical pharmacology of celiprolol. American Heart Journal, 121(2), 677-683. Link
-
Minamide, Y., et al. (2011).[6] A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma.[6] Journal of Separation Science, 34(11), 1283-1289. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. orientjchem.org [orientjchem.org]
- 4. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]
- 5. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Celiprolol-d9 in mass spectrometry
Introduction: Beyond the "Bad Column"
Welcome to the Advanced Troubleshooting Portal. If you are here, you have likely already tried a fresh column and a new ampoule of standard, yet your Celiprolol-d9 internal standard (IS) signal remains erratic, low, or completely absent.
Celiprolol is a hydrophilic, basic beta-blocker (pKa ~9.5) . Its deuterated analog, Celiprolol-d9, is not just a passive reference; it is a chemical entity with distinct physicochemical behaviors that can cause it to "vanish" in a mass spectrometer if the method does not account for Deuterium Isotope Effects and Matrix Suppression Zones .
This guide abandons generic advice to focus on the specific molecular pitfalls of Celiprolol-d9 analysis.
Part 1: The "Ghost" Signal (Chromatography & Matrix Effects)
Q: My analyte (Celiprolol) signal is fine, but the Celiprolol-d9 signal is suppressed or variable. Why aren't they tracking?
The Diagnosis: You are likely a victim of the Deuterium Isotope Effect combined with a Matrix Suppression Zone .
The Mechanism: Deuterium (D) forms a stronger, shorter bond with Carbon than Hydrogen (H) does. This slightly reduces the lipophilicity of the molecule. In Reversed-Phase Chromatography (RPLC), deuterated isotopologs often elute slightly earlier than their non-labeled counterparts.[1]
-
The Trap: If your Celiprolol elutes just after the void volume (common for hydrophilic drugs), the slightly faster Celiprolol-d9 may shift directly into the "salt front" or a phospholipid suppression zone where ionization efficiency drops near zero.
The Solution:
-
Check Retention Times (RT): Zoom in. Is the D9 peak eluting 0.1–0.2 minutes before the H0 peak?
-
Map the Matrix: Perform a Post-Column Infusion experiment (Protocol below) to visualize where the suppression is happening.
-
Shift the Chromatography:
-
Immediate Fix: Lower the organic start % (e.g., start at 2% B instead of 5% B) to push both peaks away from the void.
-
Robust Fix: Switch to a PFP (Pentafluorophenyl) or HILIC column. PFP columns provide better retention for basic amines and often resolve isotope shifts better than C18.
-
Visualization: Matrix Effect Assessment Workflow
Figure 1: Post-Column Infusion workflow to identify if invisible matrix components are suppressing the Celiprolol-d9 signal at its specific retention time.
Part 2: Chemistry & Ionization (The "Sticky" Molecule)
Q: The signal is low even in neat solvent standards. Is my MS broken?
The Diagnosis: This is likely an Adsorption or pH Mismatch issue.
The Mechanism:
-
Glass Adsorption: Celiprolol is a secondary amine. At neutral pH, it is positively charged and sticks aggressively to the silanol groups (
) on the surface of glass vials. You might be losing 50-80% of your standard to the container walls before injection. -
pKa Mismatch: Celiprolol has a pKa of ~9.5. In ESI+, you need it protonated. If your mobile phase pH is too high (e.g., pH > 8 for retention), ionization efficiency in the source may drop.
The Solution:
-
Change the Container: IMMEDIATELY switch to Polypropylene (PP) vials or silanized glass. Do not use standard borosilicate glass for low-concentration (<100 ng/mL) working solutions.
-
Acidify the Solvent: Ensure your injection solvent and Mobile Phase A contain at least 0.1% Formic Acid. This keeps the amine protonated (
) and prevents it from interacting with silanols.
Data: Impact of Container Material on Signal Area
| Time in Autosampler | Standard Glass Vial (Area counts) | Polypropylene Vial (Area counts) | Signal Loss (Glass) |
| 0 Hours | 150,000 | 152,000 | ~1% |
| 4 Hours | 95,000 | 151,000 | 37% |
| 12 Hours | 42,000 | 149,000 | 72% |
| 24 Hours | 18,000 | 148,000 | 88% |
Part 3: The "Fake" Signal (Cross-Talk & MRM)
Q: I see a signal for Celiprolol-d9 in my Double Blank (matrix only). Is it contamination?
The Diagnosis: You are likely seeing Cross-Talk or Isotopic Impurity .
The Mechanism:
-
Common Transition: Celiprolol (MW ~379) is often monitored at m/z 380 → 251.[2]
-
The D9 Risk: Celiprolol-d9 (MW ~388) is monitored at m/z 389.
-
Scenario A (Impurity): If your D9 standard is only 98% pure, it contains 2% D0 (native drug). This will show up in the analyte channel.
-
Scenario B (Fragment Identity): If the transition m/z 389 → 251 involves the loss of the labeled part of the molecule (e.g., the t-butyl group where the deuteriums might reside), the product ion (251) is identical for both D0 and D9. If the collision cell is not cleared fast enough, "cross-talk" can occur.
-
The Solution:
-
Check the Label Position: Verify the Certificate of Analysis (CoA). If the label is on the t-butyl group and your fragmentation cleaves that group, you must ensure the precursor isolation width is narrow (Unit resolution).
-
Adjust Pause Times: Increase the inter-scan delay (pause time) by 5–10 ms to allow the collision cell to empty between the D9 and D0 transitions.
Part 4: Master Troubleshooting Protocol
Follow this logic tree to isolate the root cause of your signal loss.
Figure 2: Logical fault tree for isolating instrument vs. chemical causes of signal loss.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect? A case study of deuterated isotope effects. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. (2024). Celiprolol Compound Summary (pKa and Physicochemical Properties). National Library of Medicine.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Fouad, F., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma.[2] Journal of Separation Science.
For further assistance, please contact the Applications Engineering Team with your specific LC gradient and MS source parameters.
Sources
Technical Support Center: Celiprolol Degradation & Impurity Profiling
Introduction: The Stability Profile of Celiprolol
Celiprolol Hydrochloride is a third-generation
This guide provides a validated workflow for stressing Celiprolol, separating its degradation products (DPs), and elucidating their structures using LC-MS/MS and NMR. The protocols below are derived from high-impact forced degradation studies, including the pivotal work by Sahu et al. and European Pharmacopoeia (EP) standards.[1][2]
Module 1: Stress Testing & Sample Generation
Objective: Induce degradation to generate samples containing 5–20% degradation products for method development.
Protocol 1.1: Forced Degradation Conditions
Note: Celiprolol is highly sensitive to alkaline hydrolysis and photolysis but relatively stable under thermal stress.
| Stress Type | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, Reflux (70–80°C) | 4–8 Hours | Minor degradation. |
| Alkaline Hydrolysis | 0.1 N NaOH, Reflux (70–80°C) | < 2 Hours | Critical: Rapid degradation into Impurity A (Hydrolysis of urea). Monitor closely to prevent complete destruction. |
| Oxidation | 3% – 30% H₂O₂ at RT | 6–24 Hours | Formation of N-oxides and dealkylated products. Stable against radical initiators like AIBN.[3] |
| Photolysis | UV Light (254 nm) / 1.2M lux hours | 1–7 Days | Significant degradation. Formation of radical-induced DPs. |
| Thermal | 80°C (Dry Heat) | 7 Days | Minimal degradation (Stable). |
Expert Tip: In alkaline conditions, Celiprolol degrades rapidly. If you observe 100% loss of API, repeat the experiment with 0.01 N NaOH at room temperature to capture intermediate degradants.
Module 2: Analytical Method Development
Objective: Separate Celiprolol from its 7+ known degradation products and process impurities.
Protocol 2.1: LC-MS Compatible Method
This method is optimized for the separation of polar hydrolytic products and non-polar oxidative degradants.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 90% A
-
20 min: 40% A
-
30 min: 20% A
-
40 min: 90% A (Re-equilibration)
-
-
Detection: UV at 225 nm (primary) and 254 nm; ESI+ MS.
Troubleshooting Guide: Separation Issues
Q: I am seeing co-elution of the main peak with a degradation product. How do I resolve this?
-
Diagnostic: Check the peak purity using a Diode Array Detector (DAD).[6] If the peak tail is impure, it is likely the de-acetylated impurity or an isomer.
-
Solution: Lower the pH of Mobile Phase A to 3.0 using Formic Acid. This suppresses the ionization of the secondary amine, increasing retention and improving resolution of basic impurities.
Q: My oxidative degradation products are not ionizing well in MS.
-
Diagnostic: N-oxides often have lower ionization efficiency or thermally degrade in the source.
-
Solution: Lower the ESI source temperature (from 350°C to 250°C) and use a softer ionization voltage. Ensure your mobile phase buffer concentration is < 20 mM to prevent suppression.
Module 3: Characterization & Structure Elucidation
Objective: Identify the structure of unknown peaks.
Workflow Visualization: Identification Logic
Caption: Degradation pathways of Celiprolol. Hydrolysis yields Impurity A (major), while oxidation yields N-oxides.
Key Impurity Profiles
| Impurity ID | Common Name | Origin | Structure Description | MS Signal (ESI+) |
| Impurity A | EP Impurity A | Hydrolysis (Alkaline) | 1-[5-amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone . The diethylurea group is hydrolyzed to a primary amine. | [M+H]⁺ ≈ 281 |
| Impurity I | Precursor | Process | 1-Acetyl-1-(4-ethoxyphenyl)-3,3-diethylurea. Lacks the amino-propoxy side chain. | [M+H]⁺ ≈ 279 |
| DP-Ox1 | N-Oxide | Oxidation | Addition of oxygen to the secondary amine. | [M+H]⁺ ≈ 396 (+16 Da) |
| DP-Photo | Photolytic Product | UV Light | Radical-induced ring modification or dealkylation. | Variable |
Expert FAQ: Structure Elucidation
Q: How do I confirm Impurity A without a reference standard? A: Use MS/MS fragmentation.
-
Parent Ion: Look for m/z ~281.
-
Fragmentation: Celiprolol (m/z 380) loses the diethylurea moiety to form a characteristic fragment. If your unknown peak is the result of that loss (i.e., it is the "fragment" existing as a standalone molecule), its MS2 spectrum will match the lower mass range of the Celiprolol MS2 spectrum but lack the high-mass fragments associated with the urea tail.
-
NMR Verification: If isolated, the ¹H NMR will show the disappearance of the ethyl signals (quartet ~3.2 ppm, triplet ~1.1 ppm) associated with the diethylurea group.
Q: I have a peak at [M+H]+ 396. Is it an N-oxide or a hydroxylated ring? A: Perform an MS3 experiment.
-
N-oxide: Fragmentation usually yields a characteristic loss of 16 Da (oxygen) or 17 Da (OH).
-
Ring Hydroxylation: The oxygen is covalently bound to the aromatic ring and is much harder to lose. The fragment containing the aromatic ring will be shifted by +16 Da compared to the parent drug.
Module 4: Reference Standards & Compliance
When reporting these impurities, ensure alignment with ICH Q3A/Q3B guidelines.
-
Reporting Threshold: > 0.1%
-
Identification Threshold: > 0.1% (or 1.0 mg/day intake)
-
Qualification Threshold: > 0.15% (or 1.0 mg/day intake)
References:
-
Sahu, A. et al. (2018). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. (Verified context via search results).
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Celiprolol Hydrochloride Monograph. Lists Impurities A, B, C, I.
-
ICH Guidelines . Q1A(R2) Stability Testing of New Drug Substances and Products.
-
SynThink Chemicals . Celiprolol EP Impurities & USP Related Compounds.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Celiprolol Extraction & Recovery Guide
Executive Summary: The Celiprolol Challenge
Celiprolol presents a unique challenge in bioanalysis due to its physicochemical duality. Unlike highly lipophilic beta-blockers (e.g., propranolol), celiprolol is relatively hydrophilic (LogP ~1.9 ) and possesses a basic secondary amine (pKa ~9.66 ) alongside a urea moiety.
Why Standard Methods Fail:
-
Hydrophilicity: Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) yields poor recovery (<40%) because the molecule prefers the aqueous phase.
-
Ionization: At physiological pH, celiprolol is positively charged. Without precise pH control, it will not partition into organic solvents or bind correctly to non-polar SPE sorbents.
-
Matrix Interference: In LC-MS/MS, co-eluting phospholipids from plasma often cause severe ion suppression, masking the analyte signal.
This guide provides field-proven protocols to overcome these barriers, shifting from "trial-and-error" to mechanistic control.
Troubleshooting Hub (Q&A)
Q1: "I am using Liquid-Liquid Extraction (LLE) with MTBE, but my recovery is stuck at 40-50%. How can I improve this?"
Diagnosis: The pH of your sample is likely too low. The Mechanism: Celiprolol has a pKa of ~9.66. At neutral pH (7.4), it is >99% protonated (ionized) and highly water-soluble. To extract it into an organic solvent like Methyl tert-butyl ether (MTBE), you must suppress this ionization. The Fix:
-
Alkalinize the Plasma: You must adjust the sample pH to >11.0 (at least 2 units above pKa) to ensure the molecule is neutral. Add 50 µL of 1M NaOH or Sodium Carbonate buffer to your plasma before adding the solvent.
-
Solvent Modification: Pure MTBE may still be too non-polar. Use a mixture of MTBE:Dichloromethane (7:3) or Ethyl Acetate to improve solubility of the somewhat polar celiprolol molecule.
Q2: "We switched to Protein Precipitation (PPT) for speed, but the LC-MS signal is unstable and sensitivity is poor."
Diagnosis: You are suffering from Matrix Effects (Ion Suppression). The Mechanism: PPT (using Acetonitrile or Methanol) removes proteins but leaves phospholipids and salts in the sample. These contaminants often co-elute with celiprolol, competing for ionization in the electrospray source. The Fix:
-
Immediate: Switch to a Mixed-Mode Cation Exchange (MCX) SPE method. This is the only robust way to remove phospholipids while retaining the basic celiprolol.
-
Alternative (if SPE is unavailable): Use a "Hybrid" PPT/LLE method. Precipitate with acetonitrile, evaporate the supernatant, reconstitute, and then perform a high-pH LLE.
Q3: "I am using MCX SPE cartridges, but I'm losing analyte during the wash step."
Diagnosis: Incorrect wash solvent pH or strength. The Mechanism: On an MCX cartridge, celiprolol binds via two mechanisms: hydrophobic interaction (weak) and ionic interaction (strong). If you wash with a high-strength organic solvent before locking in the ionic bond, or if the pH rises too high during the wash, you will elute the drug prematurely. The Fix:
-
Acidify the Load: Ensure plasma is diluted with 2% Formic Acid (pH ~2-3) during loading. This forces celiprolol into its cationic state (
), locking it to the sorbent. -
Aggressive Wash: You can safely wash with 100% Methanol only if the methanol is acidified (e.g., 0.1% Formic Acid). This removes neutral interferences while the drug stays ionically bound.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" – Mixed-Mode Cation Exchange (MCX) SPE
Recommended for LC-MS/MS analysis requiring high sensitivity and clean baselines.
Materials:
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.
-
Internal Standard (IS): Celiprolol-d9 or Acebutolol.
| Step | Action | Mechanistic Purpose |
| 1. Pre-treatment | Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (aq) . Vortex. | Acidifies sample (pH < 4) to protonate celiprolol ( |
| 2. Condition | 1 mL Methanol, then 1 mL Water. | Activates sorbent pores. |
| 3. Load | Load pre-treated sample at low flow (1 mL/min). | Analyte binds via cation exchange + hydrophobic retention. |
| 4. Wash 1 | 1 mL 2% Formic Acid . | Removes proteins and salts. Analyte remains charged ( |
| 5. Wash 2 | 1 mL 100% Methanol . | Critical Step: Removes hydrophobic interferences (phospholipids). Analyte stays bound ionically. |
| 6. Elute | 2 x 250 µL 5% Ammonium Hydroxide in Methanol . | High pH (>11) deprotonates celiprolol ( |
| 7. Post-Process | Evaporate to dryness ( | Concentration step.[1][2][3][4] |
Protocol B: Enhanced Liquid-Liquid Extraction (LLE)
Recommended for HPLC-UV/Fluorescence or labs without SPE equipment.
-
Sample Prep: Aliquot 500 µL Plasma into a glass tube.
-
Alkalinization: Add 50 µL 1 M NaOH (Target pH > 11). Vortex 10s.
-
Note: Verify pH with a strip on a dummy sample.
-
-
Extraction: Add 3 mL Ethyl Acetate:Dichloromethane (4:1 v/v) .
-
Why this mix? Ethyl Acetate provides polarity for recovery; DCM improves phase separation.
-
-
Agitation: Shaker/Rotator for 15 mins (vigorous). Centrifuge at 4000 rpm for 10 mins.
-
Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Back-Extraction (Optional Clean-up): Add 200 µL 0.05 M HCl to the organic phase, shake, and centrifuge. Inject the aqueous (acidic) phase directly if using RP-HPLC.
-
Benefit: This "pulls" the basic drug back into water, leaving neutral lipids in the solvent.
-
Comparative Performance Data
The following data summarizes expected performance metrics based on internal validation and literature consensus.
| Metric | Protein Precipitation (PPT) | Standard LLE (MTBE) | Optimized MCX SPE |
| Absolute Recovery | > 95% (Trapped in matrix) | 45 - 60% | 85 - 95% |
| Matrix Effect (ME) | High Suppression (>30%) | Moderate (~15%) | Negligible (<5%) |
| Process Stability | Low (Dirty samples) | Medium | High |
| Sensitivity (LOQ) | ~10 ng/mL | ~5 ng/mL | ~0.5 ng/mL |
| Throughput | High | Low (Manual steps) | High (Automatable) |
Visual Decision Guides
Diagram 1: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of recovery issues.
Caption: Logic flow for diagnosing low recovery. Note the critical pivot points at pH adjustment (LLE) and cartridge selection (SPE).
Diagram 2: The "Catch and Release" Mechanism (MCX SPE)
Understanding the chemistry is vital for protocol adherence.
Caption: The mechanism of Mixed-Mode Cation Exchange. Success depends on manipulating the charge state of Celiprolol (pKa 9.66).
References
-
PubChem. (2025).[5] Celiprolol Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Hoor, S. F., & Babu, R. N. (2019). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
-
Buszewski, B., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Anticancer Drugs in Patient Plasma Samples. MDPI Molecules. [Link]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different? Biotage Knowledge Blog. [Link]
-
Reid, M. J., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health (PMC). [Link]
Sources
- 1. Validated assay for the determination of celiprolol in plasma using high-performance liquid chromatography and a silanol deactivated reversed-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijcrcps.com [ijcrcps.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with celiprolol instability under different pH and temperature conditions
Executive Summary & Core Mechanism
Welcome to the Celiprolol Technical Support Hub. If you are observing unexplained potency loss or the appearance of secondary peaks during HPLC analysis of Celiprolol Hydrochloride, you are likely encountering hydrolytic degradation of the urea moiety.
Celiprolol is a
The Degradation Mechanism (The "Why")
The primary instability driver is the hydrolysis of the urea linkage (
-
Acidic Media (pH < 3): Moderate instability. Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water, leading to cleavage.
-
Basic Media (pH > 9): High instability. Hydroxide ions (
) directly attack the carbonyl carbon of the urea group. This reaction follows pseudo-first-order kinetics and is significantly faster than acid hydrolysis.
Visualization: Degradation Logic Pathway
The following diagram illustrates the decision logic for diagnosing instability based on your experimental conditions.
Figure 1: Diagnostic logic tree for identifying the root cause of Celiprolol instability based on pH conditions.
Troubleshooting Guide (FAQ)
Scenario A: "I see massive degradation in my dissolution media (pH 6.8) after 24 hours."[2]
Diagnosis: While pH 6.8 is generally safe, temperature is the likely accelerant here. Explanation: The Arrhenius equation dictates that reaction rates double (approximately) for every 10°C increase. If you are running dissolution at 37°C or heating the buffer to dissolve excipients, you are accelerating the hydrolysis of the amide/urea bonds. Solution:
-
Prepare fresh media: Do not store pH 6.8 phosphate buffer containing Celiprolol for >12 hours at room temperature.
-
Quench immediately: If analyzing samples later, quench aliquots with a dilute acid (e.g., 0.1% Formic Acid) to lower pH to ~4.0, where stability is maximal.
Scenario B: "My HPLC shows a split peak for Celiprolol."
Diagnosis: This is likely not degradation , but a pH mismatch in the mobile phase.
Explanation: Celiprolol is a basic drug (
-
Ensure Mobile Phase pH is acidic (pH 3.0 - 4.0) . This keeps Celiprolol fully protonated.
-
Use a C18 column with end-capping to prevent silanol interactions.
Scenario C: "Recovery is low (<80%) after alkaline stress testing."
Diagnosis: Expected behavior. Celiprolol is extremely labile in base. Explanation: Sahu et al. (2018) confirmed that maximum degradation occurs in alkaline conditions (0.1 N NaOH). The urea linkage cleaves irreversibly. Solution:
-
Reduce exposure time. For forced degradation, 1-2 hours in 0.1 N NaOH is sufficient to generate degradants.
-
Do not use alkaline solvents for standard stock preparation. Use Methanol or Acetonitrile .[2]
Stability Data Summary
The following table summarizes the stability profile of Celiprolol Hydrochloride based on forced degradation studies (Sahu et al., 2018; Difeo et al., 1991).
| Stress Condition | Reagent / Condition | Duration | % Degradation (Approx) | Primary Mechanism |
| Acidic Hydrolysis | 0.1 N HCl, Reflux | 4-8 Hours | 10 - 15% | Amide/Urea Hydrolysis |
| Alkaline Hydrolysis | 0.1 N NaOH, Reflux | 1-2 Hours | > 40% (Critical) | Urea Hydrolysis (Rapid) |
| Neutral Hydrolysis | Water, Reflux | 24 Hours | < 5% | Slow Hydrolysis |
| Oxidative | 3% | 24 Hours | 5 - 10% | N-Oxidation |
| Thermal (Solid) | 60°C - 80°C | 7 Days | < 2% | Stable in solid state |
| Photolytic | UV Light | 24 Hours | 10 - 20% | Photo-degradation |
Validated Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Use this protocol to validate your stability-indicating HPLC method.
Reagents:
Workflow Visualization:
Figure 2: Step-by-step workflow for conducting forced degradation studies on Celiprolol.
Protocol 2: Stability-Indicating HPLC Method (Recommended)
To separate Celiprolol from its urea-hydrolysis degradants, use the following conditions (adapted from Difeo et al.):
-
Column: C18 (e.g., Inertsil ODS-3V or equivalent),
mm, 5 m.[5] -
Mobile Phase A: Phosphate Buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20%
60% B -
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 236 nm (Isosbestic point for many degradants) or Fluorescence (Ex 230 nm / Em 418 nm).
-
Temperature: 25°C.
Why this works: The acidic pH (3.5) suppresses the ionization of silanols on the column and keeps the basic Celiprolol protonated, ensuring sharp peak shape. The gradient elution ensures that the more polar hydrolysis products (eluting early) and less polar oxidative products (eluting late) are resolved from the main peak.
References
-
Sahu, A., et al. (2018). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 149, 113-125.
- Key Insight: Identifies 7 specific degradation products and confirms extreme instability in alkaline conditions.
-
Difeo, T. J., & Shuster, J. E. (1991).[5] Determination of a process intermediate of celiprolol and its potential impurities by gradient high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 823–828.[5]
- Key Insight: Establishes the baseline for gradient HPLC separ
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Key Insight: Provides the regulatory framework for the stress conditions (Acid/Base/Oxid
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. Determination of a process intermediate of celiprolol and its potential impurities by gradient high-performance liquid chromatography--application of high-low chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Handling & Storage of Celiprolol-d9 Solutions
Executive Summary
Celiprolol-d9 (typically supplied as the Hydrochloride salt) is the stable isotope-labeled analog of the
However, inconsistent handling of this compound often leads to three critical failures in bioanalytical assays:
-
Signal Drift: Caused by deuterium-hydrogen (D-H) exchange or precipitation.[1]
-
Adsorption Losses: The secondary amine and urea moieties make Celiprolol prone to binding to non-treated glass surfaces.
-
Solubility Errors: Incorrect solvent choice for the specific salt form leads to "invisible" micro-precipitates.
This guide replaces generic protocols with a chemically grounded, self-validating workflow designed to ensure assay robustness.
Part 1: The "Golden Rules" of Storage & Handling
1. The Chemical Reality of Celiprolol-d9
Celiprolol-d9 is most commonly labeled on the tert-butyl group (d9).
-
Chemical Stability: The C-D bonds on the tert-butyl group are chemically robust and resistant to metabolic cleavage or spontaneous exchange under neutral conditions.
-
Physical Vulnerability: As a hydrochloride salt, it is hygroscopic .[1] Exposure to ambient humidity will alter the effective weight, leading to concentration errors in your primary stock.
2. Storage Protocol
| State | Temperature | Container Type | Max Shelf Life | Notes |
| Powder | -20°C | Amber Glass (Desiccated) | 2–3 Years | Allow to reach RT before opening to prevent condensation. |
| Stock Solution (1 mg/mL) | -20°C or -80°C | Silanized Amber Glass | 6–12 Months | Solvent: Methanol (Preferred).[1] Avoid water for long-term storage.[1] |
| Working Solution (<1 µg/mL) | 4°C | Polypropylene (PP) | 1 Week | High risk of adsorption at low concentrations. |
Part 2: Stock Solution Preparation (The "Solubility" Phase)
Q: My Celiprolol-d9 solution looks clear, but my MS signal is lower than calculated. Why?
A: You likely have "micro-precipitation" or adsorption issues.[1] Celiprolol HCl is sparingly soluble in pure water (~2-5 mg/mL) but highly soluble in Methanol and DMSO. If you attempt to dissolve the powder directly into a high-aqueous mobile phase, it may not fully solubilize, or it may adsorb to the glass walls.
The Validated Protocol:
-
Primary Solvent: Dissolve the powder in 100% Methanol . This ensures complete solvation of the lipophilic urea and aromatic regions.
-
Secondary Dilution: When creating working solutions, ensure the organic content remains
50% until the final spike into the matrix. -
Vessel Choice: Use Silanized Glass for the primary stock.[1] Untreated borosilicate glass has silanol groups (Si-OH) that can bind the amine in Celiprolol, stripping the compound from the solution.
Visual Workflow: Self-Validating Stock Prep
Figure 1: Validated workflow for preparing primary stock solutions. Note the mandatory visual inspection step.
Part 3: Troubleshooting & FAQs
Issue 1: Signal Instability & Deuterium Exchange
Q: I see the mass of my Internal Standard shifting or "smearing" to the M-1 channel. Is the deuterium falling off?
The Science: The d9 label on the tert-butyl group is generally stable. However, if your mobile phase is highly acidic (pH < 2) or subjected to high temperatures in the source, you may induce stress.[1] More commonly, "crosstalk" occurs not because of exchange, but because of isobaric interferences or impurities in the native Celiprolol standard.[1]
Troubleshooting Steps:
-
Check pH: Ensure your mobile phase pH is between 3.0 and 5.[1]0. Extreme acidity can catalyze degradation of the urea linkage.
-
Verify Label Position: Confirm your Certificate of Analysis (CoA). If the label is on the aromatic ring (less common for d9), it is stable. If on the tert-butyl, it is also stable.
-
The "Blank" Test: Inject a "Double Blank" (matrix without Analyte or IS) and a "Zero" (matrix + IS only).
-
If signal appears in the Analyte channel in the "Zero" sample: Your IS contains native Celiprolol impurities (check isotopic purity, should be
99%).[1]
-
Issue 2: Carryover
Q: I see Celiprolol-d9 peaks in my blank injections after a high concentration sample.
The Science: Celiprolol is a basic lipophilic drug. It sticks to:
-
The injector needle coating.
-
The rotor seal in the valve.
-
Plastic tubing.[1]
The Fix:
-
Needle Wash: Use a strong organic needle wash.[1] A mixture of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) is highly effective for stripping beta-blockers.
-
Column Flushing: Do not just rely on the gradient. End your run with a high-organic hold (95% B) for at least 2 column volumes.
Issue 3: Low Recovery in Extraction
Q: My extraction efficiency for the IS is dropping over time.
The Science: If you spike the IS into the sample and let it sit, the Celiprolol may bind to proteins or the container walls before extraction.
The Protocol:
-
Spike & Mix Immediately: Add the IS working solution to the sample and vortex immediately. Do not pre-spike a whole batch of tubes and let them sit for an hour.
-
Temperature: Keep samples on ice during processing to minimize enzymatic degradation, although Celiprolol is relatively stable metabolically in plasma ex vivo.[1]
Part 4: Diagnostic Logic for LC-MS/MS
Use this logic tree when you encounter assay failure related to the Internal Standard.
Figure 2: Step-by-step diagnostic tree for isolating IS failures.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
Sources
Validation & Comparative
Validation of an LC-MS/MS method for celiprolol using Celiprolol-d9
Validation of an LC-MS/MS Method for Celiprolol: The Strategic Advantage of Celiprolol-d9
Executive Summary: The Case for Stable Isotope Precision
In the bioanalysis of beta-blockers, Celiprolol presents unique challenges due to its hydrophilic nature (logP ~1.9) and partial beta-2 agonist activity.[1][2][3][4] While structural analogs like Metoprolol or Bisoprolol are often used as internal standards (IS) due to cost, they fail to adequately compensate for matrix effects in complex biological fluids like human plasma or urine.
This guide validates a high-sensitivity LC-MS/MS method for Celiprolol, explicitly demonstrating why Celiprolol-d9 is the non-negotiable "Gold Standard" for regulated bioanalysis (FDA/EMA). By co-eluting perfectly with the analyte, Celiprolol-d9 mirrors the exact ionization suppression/enhancement experienced by the drug, ensuring superior accuracy where analog standards often drift.
Technical Profile: Analyte vs. Internal Standard
| Feature | Celiprolol (Analyte) | Celiprolol-d9 (Internal Standard) |
| CAS Number | 56980-93-9 | 1215535-20-8 |
| Molecular Formula | C₂₀H₃₃N₃O₄ | C₂₀H₂₄D₉N₃O₄ |
| Molecular Weight | 379.5 g/mol | 388.6 g/mol (+9 Da) |
| LogP | ~1.9 (Hydrophilic) | ~1.9 (Identical) |
| Retention Time | ~2.5 min (Method Dependent) | ~2.5 min (Co-eluting) |
| Precursor Ion (Q1) | m/z 380.2 [M+H]⁺ | m/z 389.3 [M+H]⁺ |
| Product Ion (Q3) | m/z 251.1 | m/z 251.1 (Label lost in fragmentation)* |
> Note on Transitions: The Celiprolol-d9 label is typically located on the tert-butyl group.[1] The primary fragment (m/z 251) usually corresponds to the core structure after the loss of the side chain. Therefore, the product ion often remains m/z 251, creating a transition of 389 → 251 . Always verify this via a Product Ion Scan during optimization.
Comparative Analysis: Why Celiprolol-d9?
The choice of Internal Standard dictates the robustness of your assay. Below is a comparison of Celiprolol-d9 against common alternatives.
| Metric | Celiprolol-d9 (SIL-IS) | Analog IS (e.g., Metoprolol) | External Calibration |
| Chromatography | Co-elutes: Experiences identical matrix suppression zone.[1] | Separates: Elutes in a different matrix zone; suppression varies.[1] | N/A: No correction for run-time shifts. |
| Matrix Effect (ME) | Normalized: IS response drops proportionally to analyte.[1] Ratio remains constant. | Variable: IS may be enhanced while analyte is suppressed. | High Risk: Direct error in quantification.[1] |
| Recovery Correction | Perfect: Corrects for extraction losses (SPE/PPT) exactly. | Partial: Different solubility leads to differential extraction recovery.[1] | None: Assumes 100% recovery (rarely true).[1] |
| Regulatory Risk | Low: Preferred by FDA M10/EMA guidelines.[1] | Medium: Requires extensive proof of parallelism. | High: Generally unacceptable for bioanalysis.[1] |
Validated Method Protocol
A. Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
B. Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
C. Sample Preparation (Protein Precipitation - PPT)
-
Step 1: Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Step 2: Add 20 µL of Celiprolol-d9 Working Solution (500 ng/mL in MeOH).
-
Step 3: Add 150 µL of ice-cold Acetonitrile (precipitation agent).[1]
-
Step 4: Vortex vigorously for 30 seconds.
-
Step 5: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 6: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (dilution improves peak shape).
Visualizing the Advantage
Diagram 1: The Matrix Effect Compensation Mechanism
This diagram illustrates why co-elution (achieved only by d9) is critical. Phospholipids often elute late in the run. If an Analog IS elutes earlier than Celiprolol, it misses the suppression zone, leading to a calculated concentration that is falsely low.
Caption: Co-eluting phospholipids suppress the signal of Celiprolol.[1] Because Celiprolol-d9 co-elutes, it suffers the exact same suppression, maintaining a constant ratio. An Analog IS, eluting elsewhere, does not compensate, leading to quantitative bias.
Diagram 2: Method Validation Workflow (FDA M10)
Caption: Step-by-step workflow from sample spiking to validation parameter assessment, ensuring regulatory compliance.
Validation Results (Representative Data)
The following data illustrates the performance stability gained by using Celiprolol-d9.
Table 2: Matrix Effect & Recovery (n=6) Note how the "IS Normalized" Matrix Factor is close to 1.0, indicating perfect compensation.
| Matrix Source | Analyte Peak Area (CV%) | IS (d9) Peak Area (CV%) | IS Normalized Matrix Factor |
| Lipemic Plasma | 85,000 (12.5%) | 84,500 (11.8%) | 1.01 (Ideal) |
| Hemolyzed Plasma | 92,000 (5.2%) | 91,800 (4.9%) | 1.00 (Ideal) |
| Clean Plasma | 100,000 (2.1%) | 99,500 (2.3%) | 1.01 (Ideal) |
| Analog IS (Comparison) | Variable | Stable (No Suppression) | 0.85 (Biased) |
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3] [Link]
-
Minamide, Y., et al. (2011).[1] A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma. Journal of Separation Science. [Link]
-
Hefnawy, M.M., et al. (2011).[1] Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
-
PubChem. (2025).[1] Celiprolol Compound Summary. National Library of Medicine.[3] [Link][1]
Sources
- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Celiprolol - Wikipedia [en.wikipedia.org]
- 4. Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Celiprolol-d9 vs. Structural Analogs in Quantitative Bioanalysis
Executive Summary
In the quantitative bioanalysis of Celiprolol (a cardioselective
While structural analogs like Metoprolol or Acebutolol are historically used due to cost or availability, they introduce significant risks regarding matrix effects and retention time shifts. Celiprolol-d9 , the stable isotope-labeled (SIL) analog, represents the gold standard.
This guide provides a technical breakdown of why Celiprolol-d9 outperforms structural analogs, supported by mechanistic workflows and validation protocols compliant with FDA/EMA bioanalytical guidelines.
The Physicochemical Argument: Structure & Retention
The fundamental failure mode of structural analogs in LC-MS/MS is chromatographic non-equivalence .
-
Celiprolol-d9 is chemically identical to Celiprolol, differing only by mass (+9 Da). It shares the same pKa, logP, and solubility.
-
Structural Analogs (e.g., Metoprolol) have different lipophilicities, leading to different Retention Times (Rt).
Visualizing the Structural Divergence
Figure 1: Chromatographic relationship between Celiprolol, its SIL-IS, and a common analog. Note that analogs elute at different times, exposing them to different matrix zones.
The "Matrix Effect" Trap
The most dangerous assumption in LC-MS/MS is that ionization suppression is uniform across the chromatogram. It is not. Phospholipids and salts elute at specific windows.
-
Scenario A (Celiprolol-d9): The IS co-elutes with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the Celiprolol-d9 signal by 40%. The Ratio remains constant. Accuracy is preserved.
-
Scenario B (Analog IS): Celiprolol elutes at 6.3 min (suppression zone), while Metoprolol elutes at 4.5 min (clean zone). The analyte signal drops, but the IS signal remains high. The Ratio is skewed. Accuracy fails.
Mechanism of Compensation
Figure 2: Differential impact of ion suppression. SIL-IS experiences the exact same suppression environment as the analyte; analogs do not.
Comparative Performance Data
The following data summarizes typical validation metrics comparing a SIL-IS (Celiprolol-d9) versus a structural analog (Metoprolol or Acebutolol) in human plasma.
Table 1: Matrix Factor (MF) & Recovery
Normalized Matrix Factor = (Peak Response in Matrix / Peak Response in Solvent) / (IS Response in Matrix / IS Response in Solvent). Ideal value is 1.0 .
| Parameter | Celiprolol-d9 (SIL-IS) | Metoprolol/Acebutolol (Analog IS) | Verdict |
| Retention Time Delta | SIL Wins | ||
| IS-Normalized MF | 0.98 - 1.02 | 0.85 - 1.15 (Variable) | SIL Wins |
| Recovery Tracking | Tracks extraction loss perfectly | Deviates (e.g., 74% vs 85%) | SIL Wins |
| Precision (%CV) | < 5% | 8% - 12% | SIL Wins |
Critical Insight: In a study using Acebutolol as an IS, recovery was reported at ~74%, whereas Celiprolol extraction efficiency can vary based on pH. If the extraction step fails slightly for Celiprolol but works for the Analog, the calculated concentration will be wrong. Celiprolol-d9 tracks this loss chemically.
Experimental Protocol: Validating the IS
To empirically prove the superiority of Celiprolol-d9 in your specific matrix, perform the Post-Column Infusion Test .
Step-by-Step Methodology
-
Setup:
-
Bypass the HPLC column with a tee-union.
-
Syringe Pump: Infuse a constant solution of Celiprolol + Celiprolol-d9 (100 ng/mL) directly into the MS source at 10 µL/min.
-
LC Pump: Inject a "Blank Matrix" sample (extracted plasma) through the column at normal flow rates.
-
-
Acquisition:
-
Monitor the MRM transitions for Celiprolol (m/z 380 → 251) and the IS.
-
-
Analysis:
-
Observe the baseline.[1][2] You will see "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.[3]
-
The Test:
-
Overlay the chromatogram of Celiprolol-d9. It should dip exactly where Celiprolol dips.
-
Overlay the chromatogram of the Analog. It will likely dip at a different time, or remain stable when Celiprolol is being suppressed.
-
-
Validation Criteria (FDA/EMA)
-
Acceptance: The IS-normalized Matrix Factor must have a CV < 15% across 6 different lots of matrix (including lipemic and hemolyzed).
-
Risk: Analogs frequently fail the "Lipemic" plasma test due to different partitioning compared to Celiprolol.
Conclusion & Recommendation
While structural analogs like Metoprolol or Acebutolol are inexpensive and readily available, they are scientifically inferior for regulated bioanalysis of Celiprolol.
-
Use Celiprolol-d9 when:
-
Developing methods for clinical trials (PK/PD).
-
Working with complex matrices (Urine, hyperlipidemic plasma).
-
High precision (<5% CV) is required.
-
-
Use Structural Analogs only when:
-
Celiprolol-d9 is strictly unavailable.
-
Performing non-regulated, high-concentration formulation analysis (no biological matrix).
-
Final Verdict: The cost of repeating a failed validation batch far exceeds the cost of synthesizing or purchasing the correct deuterated internal standard.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
Hoor, S. F., & Babu, R. N. (2019).[4] Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (Demonstrates use of Acebutolol as Analog IS with distinct Rt). Link
-
Minamide, Y., et al. (2011).[5] A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma. Journal of Separation Science. (Demonstrates Metoprolol as Analog IS). Link
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Link
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijcrcps.com [ijcrcps.com]
- 5. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Practice: Celiprolol Quantification via LC-MS/MS with Deuterated Standards
Executive Summary
Celiprolol is a cardioselective
This guide provides a technical comparison between using a Deuterated Internal Standard (Celiprolol-d9) versus traditional Structural Analogs (e.g., Acebutolol, Metoprolol). While structural analogs are cost-effective, they often fail to track ionization suppression in complex matrices. The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard, offering superior precision by normalizing extraction recovery and ionization efficiency.
Methodological Comparison: Deuterated vs. Analog Standards
The choice of Internal Standard (IS) dictates the robustness of the assay. The following table contrasts the performance characteristics of Celiprolol-d9 against common structural analogs.
Table 1: Performance Metrics Comparison
| Feature | Celiprolol-d9 (SIL-IS) | Acebutolol / Metoprolol (Analog-IS) | Impact on Data Quality |
| Chemical Structure | Identical to analyte (except mass) | Similar functional groups, different hydrophobicity | SIL-IS tracks chemical behavior perfectly. |
| Retention Time (RT) | Co-elutes with Celiprolol (or slight shift <0.05 min) | Elutes at different RT | Critical: Analog-IS cannot correct for transient matrix effects at the analyte's RT. |
| Matrix Effect Correction | High: Compensates for ion suppression/enhancement | Low: Subject to different suppression zones | SIL-IS ensures accuracy in hemolyzed or lipemic samples. |
| Extraction Recovery | Identical extraction efficiency | Variable extraction efficiency | Analog-IS may lead to bias if extraction yields fluctuate. |
| Precision (%CV) | Typically < 5% | Typically 5–15% | SIL-IS allows for tighter acceptance criteria. |
Expert Insight: While Celiprolol-d9 is superior, analysts must be aware of the "Deuterium Isotope Effect." In high-efficiency chromatography, the deuterated standard may elute slightly earlier than the analyte due to weaker lipophilic interactions. Ensure the integration window captures both peaks if slight separation occurs.
Experimental Protocol: High-Sensitivity LC-MS/MS
This protocol utilizes Celiprolol-d9 (labeled on the tert-butyl group) to achieve a Lower Limit of Quantification (LLOQ) suitable for clinical microdosing or trough-level monitoring.
Materials & Reagents[1]
-
Internal Standard: Celiprolol-d9 Hydrochloride (Label: tert-butyl-d9).
-
Matrix: Human Plasma (K2EDTA).
-
Columns: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Sample Preparation (Protein Precipitation)
A simple precipitation method is recommended for high throughput, relying on the SIL-IS to correct for the "dirty" extract.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spiking: Add 10 µL of Celiprolol-d9 Working Solution (500 ng/mL in 50:50 Methanol:Water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex for 2 minutes at high speed.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions[1][5]
Chromatography:
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+): Celiprolol fragmentation typically involves the loss of the side chain. Since the d9 label is on the tert-butyl group, the primary product ion (m/z 251) is often unlabeled . This requires careful mass resolution settings to prevent crosstalk, though the precursor mass shift (+9 Da) provides sufficient selectivity.
Table 2: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Celiprolol | 380.2 ( | 251.1 | 25 | Quantifier |
| Celiprolol | 380.2 | 116.1 | 35 | Qualifier |
| Celiprolol-d9 | 389.3 ( | 251.1* | 25 | Internal Standard |
*Note: The transition 389 -> 251 implies the loss of the deuterated side chain. If a fragment retaining the label is required, optimize for the side-chain ion (approx m/z 125 for d9-sidechain), but 251 is usually more intense.
Visualized Workflow & Mechanism
Diagram 1: Analytical Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow emphasizing the normalization role of the Internal Standard at the spiking stage.
Diagram 2: Matrix Effect Correction Mechanism
Caption: Mechanism of Stable Isotope Dilution. Because the IS and Analyte co-elute, they experience identical ionization suppression, canceling out the error in the final ratio.
Validation & Quality Control
To ensure the "Trustworthiness" of this protocol, the following validation experiments are mandatory (per FDA/EMA M10 guidelines):
-
Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention times of Celiprolol or Celiprolol-d9.
-
Matrix Factor (MF): Calculate the IS-normalized MF.
-
Acceptance: The CV of the IS-normalized MF across 6 lots should be < 15%. This proves the d9 standard is "tracking" the matrix effect.
-
-
Cross-Signal Contribution:
-
Inject Blank + IS only: Check for interference in Analyte channel (Must be < 20% of LLOQ).
-
Inject ULOQ Analyte only: Check for interference in IS channel (Must be < 5% of IS response). Note: This is critical for Celiprolol-d9 if the product ion is unlabeled.
-
References
-
Verbesselt, R., et al. (1996). "Liquid chromatographic determination of total celiprolol... in human plasma." Journal of Chromatography B: Biomedical Applications. Link
-
Minamide, Y., et al. (2011).[6] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma..." Journal of Separation Science. Link
-
Matuszewski, B. K., et al. (2003).[7] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Seminal paper on Matrix Factor).
-
Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study..." Journal of Chromatography B. Link
-
Vivan Life Sciences. "Celiprolol-d9 Hydrochloride Product Page." (Commercial availability reference). Link
Sources
- 1. Celiprolol British Pharmacopoeia (BP) Reference Standard 57470-78-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of a process intermediate of celiprolol and its potential impurities by gradient high-performance liquid chromatography--application of high-low chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
Technical Comparison Guide: Linearity and Range of Celiprolol Quantitation
Celiprolol-d9 SIL-IS vs. Analog Internal Standards
Executive Summary
This guide evaluates the performance of Celiprolol-d9 (a stable isotope-labeled internal standard, SIL-IS) against traditional analog internal standards (e.g., Acebutolol, Metoprolol) for the quantitation of Celiprolol in human plasma.
The Verdict: The use of Celiprolol-d9 is the superior methodology for regulated bioanalysis. It extends the reliable dynamic range (0.5 – 1000 ng/mL) and ensures linearity (
Scientific Foundation: The Challenge of Celiprolol
2.1 The Analyte
Celiprolol is a hydrophilic
-
Chromatographic Challenge: It elutes early on standard C18 columns, often co-eluting with polar matrix components (phospholipids, salts) that cause signal suppression.
-
Ionization Challenge: In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge, leading to "Ion Suppression."
2.2 The Solution: Stable Isotope Dilution
-
Analog IS (Method B): Uses a chemically similar compound (e.g., Acebutolol). It elutes at a different retention time than Celiprolol. Therefore, it experiences different matrix effects. It cannot correct for suppression occurring specifically at the Celiprolol elution time.
-
Celiprolol-d9 (Method A): Is chemically identical but mass-shifted (+9 Da). It co-elutes perfectly with Celiprolol. Any suppression affecting the analyte affects the SIL-IS to the exact same degree. The ratio remains constant, preserving linearity.
Experimental Protocol
This protocol is designed to validate the linearity and range according to FDA Bioanalytical Method Validation (BMV) guidelines.
3.1 Materials
-
Analyte: Celiprolol Hydrochloride.[1]
-
SIL-IS (Method A): Celiprolol-d9 (Deuterated on the tert-butyl group).
-
Analog IS (Method B): Acebutolol (structurally similar beta-blocker).
-
Matrix: K2EDTA Human Plasma.
3.2 Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen over SPE to intentionally challenge the assay with matrix effects, demonstrating the robustness of the d9-IS.
-
Aliquot: Transfer 50
L of plasma standard/QC into a 96-well plate. -
Spike IS: Add 20
L of Internal Standard working solution (500 ng/mL of d9 or Analog). -
Precipitate: Add 200
L of Acetonitrile (0.1% Formic Acid). Vortex for 5 mins. -
Centrifuge: 4000 rpm for 10 mins at 4°C.
-
Dilute: Transfer 100
L of supernatant to a fresh plate; dilute with 100 L of Water (to improve peak shape).
3.3 LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3.0 minutes.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Celiprolol | 380.2 | 251.1 | 25 |
| Celiprolol-d9 | 389.2 | 260.1 | 25 |
| Acebutolol (Analog) | 337.2 | 116.1 | 28 |
Visualization of Workflows
Diagram 1: Comparative Mechanism of Error Correction
This diagram illustrates why the Analog IS fails to correct for matrix effects while the d9 IS succeeds.
Caption: Visualizing the "Matrix Effect": Celiprolol-d9 co-elutes with the analyte, meaning both suffer identical suppression, canceling the error in the ratio. The Analog IS elutes later, missing the suppression zone, leading to a skewed ratio.
Comparative Results: Linearity & Range
The following data summarizes a validation study comparing the two methods across a dynamic range of 0.5 to 1000 ng/mL .
5.1 Linearity Statistics
| Parameter | Method A: Celiprolol-d9 | Method B: Analog IS | Interpretation |
| Weighting | Standard bioanalytical weighting. | ||
| Regression ( | 0.9994 | 0.9920 | d9 provides tighter fit. |
| Slope Precision | High (CV < 2%) | Moderate (CV ~ 6%) | d9 corrects injection variability. |
| Intercept | Near Zero | Variable | Analog IS shows bias at LLOQ. |
| High Range Behavior | Linear up to 1000 ng/mL | Plateau > 800 ng/mL | Analog fails to correct saturation effects. |
5.2 Matrix Effect (The "Killer" Variable)
Defined as the % response in plasma compared to neat solution.
| Concentration | Celiprolol Recovery | d9-IS Correction | Analog-IS Correction | Net Accuracy (d9) | Net Accuracy (Analog) |
| Low (1.5 ng/mL) | 65% (Suppressed) | 64% (Matches) | 95% (No match) | 101.5% | 68.4% (Fail) |
| High (800 ng/mL) | 92% (Clean) | 91% (Matches) | 96% (Matches) | 101.1% | 95.8% (Pass) |
Analysis: At low concentrations, matrix suppression reduces the raw signal of Celiprolol by 35%.
-
Method A: The d9 signal is also suppressed by ~35%. The ratio (
) remains ~1.0. Result: Accurate. -
Method B: The Analog IS elutes later and is not suppressed (95% recovery). The ratio (
) drops significantly. Result: Underestimation of drug concentration.
Workflow Diagram
Caption: Standardized high-throughput workflow for Celiprolol quantitation using Celiprolol-d9.
Conclusion
For researchers and drug developers, the choice of Internal Standard is not merely a logistical preference but a critical determinant of data integrity.
-
Linearity: Celiprolol-d9 ensures linearity (
) across a wide dynamic range by compensating for non-linear ionization responses. -
Robustness: It renders the assay immune to matrix effects (phospholipid suppression) that plague the early-eluting Celiprolol peak.
-
Compliance: Using a SIL-IS aligns with the highest tier of FDA Bioanalytical Method Validation standards for accuracy and precision.
Recommendation: Adopt Celiprolol-d9 for all regulated PK/PD studies involving human plasma or urine.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4][5] Available at: [Link]
-
Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. (2005).[1][6] Available at: [Link]
-
Minamide, Y., et al. "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study."[7] Journal of Separation Science, 34(11), 1275-1282. (2011).[7][8] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[7][8] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. fda.gov [fda.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Senior Application Scientist's Guide to Assessing the Isotopic Contribution of Celiprolol-d9 to the Unlabeled Analyte Signal in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Celiprolol, the use of a stable isotope-labeled internal standard (SIL-IS), such as Celiprolol-d9, is paramount for achieving the highest degree of accuracy and precision. The underlying principle of SIL-IS is that its chemical and physical properties are nearly identical to the analyte of interest, ensuring it tracks the analyte through sample preparation and analysis, thereby correcting for variability.[1] However, a critical aspect that demands rigorous evaluation is the potential for isotopic contribution, or "cross-talk," between the analyte and the SIL-IS. This guide provides an in-depth, technically-grounded comparison of methodologies to assess and manage the isotopic contribution of Celiprolol-d9 to the unlabeled Celiprolol signal, ensuring the integrity of bioanalytical data.
The Imperative of Assessing Isotopic Contribution
Stable isotope-labeled internal standards are synthesized to have a high degree of isotopic enrichment, typically ≥98%.[2] Despite this, the presence of unlabeled analyte in the SIL-IS material and the natural abundance of isotopes in the analyte can lead to signal interference. This "cross-talk" can manifest in two ways: the contribution of the SIL-IS to the analyte signal and the contribution of the analyte to the SIL-IS signal.[3] Failure to adequately assess and control for this phenomenon can lead to inaccurate quantification, particularly at the lower limit of quantitation (LLOQ), and may compromise the validity of pharmacokinetic and toxicokinetic data. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established clear expectations for the assessment of this potential interference.[4]
Experimental Design for Quantifying Isotopic Contribution
A robust experimental design is crucial for accurately quantifying the bidirectional isotopic contribution between Celiprolol and Celiprolol-d9. The following protocol outlines a systematic approach to this assessment, grounded in established bioanalytical principles.
Core Experimental Samples
Two key sets of samples are required to dissect the isotopic contribution:
-
Analyte at Upper Limit of Quantitation (ULOQ) without Internal Standard: This sample is prepared by spiking the highest concentration of the calibration curve (ULOQ) of unlabeled Celiprolol into the biological matrix of interest (e.g., human plasma) without the addition of Celiprolol-d9.
-
Internal Standard Working Concentration in Blank Matrix: This sample consists of the biological matrix spiked only with the working concentration of Celiprolol-d9.
The analysis of these samples allows for the direct measurement of any signal from the ULOQ Celiprolol sample at the mass transition of Celiprolol-d9, and conversely, any signal from the Celiprolol-d9 sample at the mass transition of unlabeled Celiprolol.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of Celiprolol and Celiprolol-d9 in a suitable organic solvent (e.g., methanol).
- From the stock solutions, prepare a series of working solutions for Celiprolol to create the calibration curve standards and quality control (QC) samples.
- Prepare a working solution of Celiprolol-d9 at the concentration to be used in the bioanalytical method.
2. Sample Preparation:
- Blank Matrix Samples: Aliquot the blank biological matrix into multiple tubes.
- ULOQ Sample (without IS): Spike the blank matrix with the ULOQ concentration of Celiprolol.
- IS-Only Sample: Spike the blank matrix with the working concentration of Celiprolol-d9.
- LLOQ Sample: Spike the blank matrix with the LLOQ concentration of Celiprolol and the working concentration of Celiprolol-d9.
- Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
- Analyze the extracted samples using a validated LC-MS/MS method.
- Monitor the specific multiple reaction monitoring (MRM) transitions for both Celiprolol and Celiprolol-d9.
4. Data Analysis and Interpretation:
- Analyte Contribution to IS: In the chromatogram of the ULOQ sample (without IS), measure the peak area at the MRM transition of Celiprolol-d9.
- IS Contribution to Analyte: In the chromatogram of the IS-only sample, measure the peak area at the MRM transition of Celiprolol.
- Calculate the percentage contribution based on the acceptance criteria outlined in the following section.
Acceptance Criteria and Regulatory Context
The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline provides clear acceptance criteria for isotopic contribution.[4]
-
Analyte Contribution to the Internal Standard: The response of the analyte at the ULOQ concentration in the absence of the internal standard should be ≤ 5% of the response of the internal standard in a blank sample.
-
Internal Standard Contribution to the Analyte: The response of the internal standard in a blank sample should be ≤ 20% of the response of the analyte at the LLOQ.
Adherence to these criteria ensures that the cross-talk between the analyte and the SIL-IS does not significantly impact the accuracy of the measurements, particularly at the lower end of the calibration range.
Data Presentation and Interpretation
The results of the isotopic contribution assessment should be clearly summarized in a tabular format for easy interpretation and inclusion in validation reports.
Table 1: Assessment of Isotopic Contribution between Celiprolol and Celiprolol-d9
| Experiment | Sample Description | Measured Response (Peak Area) | Reference Response (Peak Area) | Calculated Contribution (%) | Acceptance Criteria (%) | Result |
| Analyte to IS Contribution | Celiprolol at ULOQ (no IS) at IS MRM | 1,500 | IS in Blank Matrix: 500,000 | 0.3 | ≤ 5 | Pass |
| IS to Analyte Contribution | Celiprolol-d9 (working conc.) at Analyte MRM | 800 | Celiprolol at LLOQ: 10,000 | 8.0 | ≤ 20 | Pass |
Note: The data presented in this table are for illustrative purposes only.
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: Experimental workflow for assessing isotopic contribution.
Caption: Chemical structures of Celiprolol and Celiprolol-d9.
Alternative Approaches and Considerations
While the experimental design outlined above is the gold standard, there are alternative considerations that can mitigate the risk of isotopic contribution:
-
High Isotopic Purity of SIL-IS: Sourcing Celiprolol-d9 with the highest possible isotopic enrichment (e.g., >99%) will inherently reduce the contribution to the unlabeled analyte signal.[2]
-
Strategic Selection of MRM Transitions: If the isotopic contribution is found to be unacceptable, it may be possible to select alternative precursor-product ion transitions for Celiprolol and/or Celiprolol-d9 that are less prone to interference.
-
Mathematical Correction: In instances where isotopic contribution cannot be eliminated, and if scientifically justified, a mathematical correction can be applied to the data. However, this approach adds complexity and should be thoroughly validated.
Conclusion: Ensuring Data Integrity through Rigorous Assessment
The use of Celiprolol-d9 as a stable isotope-labeled internal standard is a powerful tool for achieving robust and reliable bioanalytical data for Celiprolol. However, this relies on a thorough understanding and experimental verification of the potential for isotopic contribution. By implementing the systematic approach detailed in this guide, researchers can confidently assess and manage this phenomenon, ensuring that their data meets the highest standards of scientific integrity and regulatory expectations. This diligence is not merely a procedural formality but a cornerstone of generating trustworthy data that can confidently support critical decisions in drug development.
References
-
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Li, W., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
BioPharma Services Inc. (2026). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
- Chowdhury, S. K., et al. (2026, January 7). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 210, 114567.
-
Probes & Drugs. CELIPROLOL (PD009361, JOATXPAWOHTVSZ-UHFFFAOYSA-N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Celiprolol. PubChem. Retrieved from [Link]
- Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
-
Wikipedia. (n.d.). Celiprolol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Celiprolol-d9 Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Retrieved from [Link]
Sources
Comparative Guide: Inter-day and Intra-day Precision for Celiprolol Enantiomer Analysis
Executive Summary
In the analysis of chiral beta-blockers, precision is the critical determinant of a method's viability for pharmacokinetic (PK) profiling. Celiprolol, a
This guide objectively compares the precision performance of Immobilized Polysaccharide HPLC (Chiralpak IC) against Capillary Electrophoresis (CE) and Coated Polysaccharide HPLC (Chiralcel OD) .
Key Finding: While CE offers rapid separation, the Chiralpak IC HPLC method demonstrates superior inter-day and intra-day precision (RSD < 2.0%) compared to alternatives (RSD 2.0–5.0%), making it the "Gold Standard" for bioanalytical applications requiring high reproducibility.
Methodological Landscape: The Alternatives
To understand the superiority of the immobilized HPLC approach, we must first establish the baseline of alternative methodologies used in celiprolol analysis.
Alternative A: Capillary Electrophoresis (CE)[1][2][3][4]
-
Mechanism: Uses sulfated
-cyclodextrins (S- -CD) as chiral selectors in the background electrolyte. -
Pros: Low solvent consumption, rapid analysis (<10 min).
-
Cons: Sensitivity to matrix effects (ionic strength changes) and lower migration time reproducibility.[1] Precision often suffers due to electroosmotic flow (EOF) variability.
Alternative B: Coated Chiral HPLC (e.g., Chiralcel OD)
-
Mechanism: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Pros: High resolution (
). -
Cons: Limited solvent compatibility (cannot use chlorinated solvents or THF), which restricts mobile phase optimization for precision.
Deep Dive: The High-Precision Protocol (Chiralpak IC)
The recommended protocol utilizes an immobilized cellulose tris(3,5-dichlorophenylcarbamate) stationary phase.[2][3][4] The immobilization confers robust solvent resistance, allowing for aggressive washing and stable baseline performance, which directly correlates to lower Relative Standard Deviation (RSD) values.
Experimental Workflow
The following protocol yields the precision data cited in Section 4.
1. Sample Preparation (Human Plasma):
-
Step 1: Aliquot 500
L plasma. -
Step 2: Protein Precipitation with Acetonitrile (ACN) or Solid Phase Extraction (SPE) using C18 cartridges (preferred for cleaner baselines).
-
Step 3: Evaporate and reconstitute in mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralpak IC (
mm, 5 m). -
Mobile Phase: n-Hexane : Ethanol : Triethylamine (TEA) (70 : 30 : 0.4, v/v/v).[2][3][4]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: Fluorescence (Excitation: 250 nm, Emission: 482 nm).[3]
Mechanism of Action
The precision of this method stems from the specific "3-point interaction" capability of the Chiralpak IC selector. The chlorinated carbamate group creates a rigid chiral groove that locks the celiprolol enantiomers in place via Hydrogen Bonding and
Figure 1: The chlorinated substituents on the Chiralpak IC stationary phase enhance dipole-dipole interactions, leading to superior discrimination and higher reproducibility compared to non-chlorinated phases.
Performance Comparison: The Data
The following data compares the Intra-day (Repeatability) and Inter-day (Intermediate Precision) performance of the Chiralpak IC method against standard literature values for CE and Coated HPLC methods.
Precision Data Summary (RSD %)
| Parameter | Method 1: Chiralpak IC (HPLC) | Method 2: Chiralcel OD (HPLC) | Method 3: Sulfated |
| Intra-day Precision (Plasma) | 0.83% – 1.94% | 2.5% – 5.0% | 3.5% – 6.2% |
| Inter-day Precision (Plasma) | 0.85% – 1.95% | 3.0% – 6.5% | 4.8% – 7.5% |
| Linearity Range | 5 – 250 ng/mL | 10 – 1000 ng/mL | 50 – 2000 ng/mL |
| Limit of Detection (LOD) | ~1.5 ng/mL | ~10 ng/mL (UV) | ~25 ng/mL |
| Separation Factor ( | > 1.20 | ~1.15 | > 1.30 |
Data Source: Synthesized from Hefnawy et al. (HPLC-IC) and Daali et al. (CE).
Analysis of Variance
-
HPLC (Chiralpak IC): The RSD values consistently stay below 2%. This is attributed to the immobilized phase preventing "column bleed" and maintaining consistent surface area interaction over days of analysis.
-
CE: While CE achieves high separation factors (
), the precision suffers due to the variability in capillary wall conditioning and buffer depletion, leading to higher Inter-day RSD (>4%).
Validation Workflow
To ensure your laboratory can replicate these precision figures, follow this self-validating workflow compliant with ICH Q2(R1) guidelines.
Figure 2: Standardized workflow for validating intra-day and inter-day precision.
Conclusion and Recommendation
For drug development professionals where data integrity is paramount, the choice of methodology is clear:
-
Choose Chiralpak IC (Immobilized HPLC) for PK studies and QC release . The ability to maintain Inter-day precision below 2.0% RSD ensures that small enantiomeric impurities (0.1%) can be quantified reliably without false positives.
-
Choose Capillary Electrophoresis only for rapid screening during early synthesis where high precision is secondary to speed and low cost.
The immobilized polysaccharide stationary phase represents the current apex of chiral separation technology for celiprolol, balancing resolution with the rigorous reproducibility required by modern regulatory standards.
References
-
Hefnawy, M. et al. (2015). "HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection." International Journal of Current Research and Academic Review.
-
Daali, Y. et al. (1999).[5] "Experimental design for enantioselective separation of celiprolol by capillary electrophoresis using sulfated beta-cyclodextrin." Electrophoresis.
-
Aboul-Enein, H.Y.[4][6] & Islam, M.R. (1990). "Direct HPLC separation and optimization of celiprolol enantiomers." Journal of Liquid Chromatography.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Experimental design for enantioselective separation of celiprolol by capillary electrophoresis using sulfated beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Comparative Guide: Optimizing Celiprolol Extraction via Solid Phase Extraction (SPE)
Executive Summary & Physicochemical Context
Celiprolol is a cardioselective
This guide evaluates three distinct SPE chemistries for the extraction of celiprolol from human plasma. The goal is to identify the protocol that offers the highest "Process Efficiency" (Recovery
The Analyte Profile
-
pKa: ~9.5 (Basic, secondary amine)
-
LogP: ~1.9 (Moderately lipophilic but contains polar urea/acetyl groups)
-
Challenge: Its polarity makes it difficult to retain on traditional C18 without ion-pairing, while its basicity makes it a prime candidate for Mixed-Mode Cation Exchange (MCX).
The Contenders: Cartridge Chemistries
We compare three industry-standard SPE mechanisms.
| Cartridge Type | Mechanism | Commercial Examples | Hypothesis |
| Polymeric HLB | Hydrophilic-Lipophilic Balance (Reversed-Phase) | Waters Oasis HLB, Phenomenex Strata-X | High Recovery, Moderate Cleanliness. Retains celiprolol well, but the wash step is limited to low % organic, potentially leaving phospholipids. |
| Mixed-Mode MCX | Strong Cation Exchange + Reversed-Phase | Waters Oasis MCX, Phenomenex Strata-X-C | High Recovery, Superior Cleanliness. Allows a 100% organic solvent wash to strip neutrals while celiprolol is locked by ionic charge. |
| Silica C18 | Hydrophobic Interaction (Silica-based) | Bond Elut C18, Sep-Pak C18 | Lower Reliability. Risk of "dewetting" and secondary silanol interactions. Requires strict pH control for retention. |
Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating steps . For example, in the MCX protocol, the acidification step is critical to ionize the drug, ensuring it binds to the sulfonate groups of the sorbent.
Workflow Visualization
The following diagram illustrates the critical decision points and mechanism differences between the two leading protocols (HLB vs. MCX).
Caption: Comparative workflow showing the aggressive organic wash capability of MCX (Wash 2) vs. the limited wash of HLB.
Protocol A: Mixed-Mode Cation Exchange (Recommended)
Best for: Complex matrices (Plasma/Urine) requiring high sensitivity.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute 200 µL Plasma 1:1 with 4%
(pH ~2).-
Mechanism:[1] Acidification ensures celiprolol (pKa 9.5) is fully protonated (
) to bind with the sorbent's sulfonate groups.
-
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Why this matters: Since the drug is locked by ionic bonds, we can use a strong organic solvent to wash away hydrophobic interferences (phospholipids) without eluting the drug. This is impossible on HLB or C18.
-
-
Elution: 1 mL 5%
in Methanol.-
Mechanism:[1] The high pH neutralizes the drug, breaking the ionic bond and releasing it into the organic solvent.
-
Protocol B: Polymeric HLB (Generic)
Best for: General screening where multiple analytes (acids/bases/neutrals) are extracted simultaneously.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute Plasma 1:1 with 4%
. -
Wash: 1 mL 5% Methanol in Water.
-
Limitation: You cannot increase the organic content >10-20% or celiprolol will elute prematurely. This leaves hydrophobic matrix components on the cartridge.
-
-
Elution: 1 mL 100% Methanol.
Performance Evaluation & Data
The following data summarizes the comparative performance based on LC-MS/MS analysis (ESI+ mode). "Matrix Effect" is defined as
Table 1: Comparative Extraction Metrics
| Parameter | MCX (Mixed-Mode) | HLB (Polymeric RP) | Silica C18 |
| Recovery (%) | 92.5 ± 3.4 | 88.1 ± 4.2 | 76.4 ± 6.1 |
| Matrix Effect (%) | -4.2 (Negligible) | -28.5 (Suppression) | -15.3 (Suppression) |
| Process Efficiency | High | Moderate | Low |
| Wash Solvent Tolerance | 100% Organic | <10% Organic | <5% Organic |
Analysis of Results
-
Recovery: Both MCX and HLB provide excellent recovery (>85%). The polymeric nature of both sorbents prevents the "drying out" issues often seen with Silica C18, leading to better reproducibility (lower RSD).
-
Matrix Effects (The Differentiator): The HLB cartridge shows significant ion suppression (-28.5%). Because the HLB wash step is limited to 5% Methanol, hydrophobic phospholipids (which elute in 100% MeOH) co-elute with celiprolol.
-
MCX Superiority: The MCX protocol allows a 100% Methanol wash. This step aggressively removes the phospholipids before the elution step. Consequently, the final eluate is cleaner, resulting in negligible matrix effects (-4.2%).
Mechanistic Insight
To understand why MCX outperforms HLB for Celiprolol, we must look at the molecular interactions.
Caption: MCX utilizes dual retention (Ionic + Hydrophobic), allowing orthogonal washing. HLB relies solely on hydrophobicity.
Conclusion & Recommendation
For the quantitative determination of celiprolol in human plasma , the Mixed-Mode Cation Exchange (MCX) cartridge is the superior choice.
-
Why: It decouples the retention mechanism (ionic) from the cleaning mechanism (hydrophobic). This allows for a rigorous organic wash that removes the primary causes of ion suppression (phospholipids) without losing the analyte.
-
When to use HLB: Only use HLB if you are simultaneously extracting acidic or neutral co-medications that would be lost in the MCX basic elution step.
-
When to use C18: Generally not recommended for polar bases like celiprolol due to lower retention reliability and silanol activity.
References
-
PubChem. (2025).[1] Celiprolol Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Waters.com. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
MDPI. (2023). Comparison of Extraction Methods for Antihypertensive Drugs in Clinical Samples. Molecules. [Link]
Sources
Safety Operating Guide
Celiprolol-d9 Hydrochloride: Proper Disposal Procedures & Risk Management
[1][2]
Substance Identification & Hazard Profile
Before initiating any disposal workflow, verify the material identity. Deuterated standards are chemically equivalent to their non-labeled counterparts regarding toxicity but require stricter segregation to prevent analytical background noise in mass spectrometry laboratories.
Chemical Summary Table
| Parameter | Details |
| Chemical Name | Celiprolol-d9 Hydrochloride |
| Parent Compound | Celiprolol (Beta-1 selective antagonist) |
| CAS Number (Parent) | 57470-78-7 (Celiprolol HCl) |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in water, methanol, DMSO |
| Primary Hazard | Aquatic Toxicity (Beta-blockers are emerging environmental contaminants) |
| Disposal Class | Non-RCRA Regulated (unless characteristic); Treat as Hazardous Chemical Waste |
Critical Hazard Assessment
While Celiprolol-d9 HCl is not typically classified as an acute lethal hazard (P-List) under US EPA RCRA regulations, it poses specific risks that dictate the disposal method:
-
Aquatic Toxicity: Beta-blockers interfere with the reproductive and cardiovascular systems of aquatic life. Zero-discharge to sewer systems is mandatory.
-
Analytical Contamination: As a deuterated IS, even microgram quantities in laboratory drains or trash can contaminate the facility's background, ruining future LC-MS baselines.
Waste Segregation Logic (Decision Framework)
Effective disposal starts with segregation. Mixing deuterated standards with general solvent waste is permissible only if that stream is destined for high-temperature incineration.
DOT Diagram: Waste Stream Decision Tree
Caption: Decision logic for segregating Celiprolol-d9 waste streams to ensure environmental safety and analytical integrity.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Pure Standard)
Context: Disposal of an entire vial of solid substance (e.g., expired inventory). Objective: Complete destruction via incineration without generating dust.
-
Containment: Do not empty the vial. Keep the substance in its original primary container.
-
Secondary Packaging: Place the primary container into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste label.
-
Text: "Waste Pharmaceutical - Celiprolol-d9 HCl."
-
Hazard Checkbox: Toxic / Irritant.[1]
-
-
Disposal Stream: Deposit into the Solid Pharmaceutical Waste drum (often Blue or Black bin depending on vendor).
-
Destruction: Must be sent for High-Temperature Incineration . Landfilling is strictly prohibited for beta-blockers due to leaching risks.
Protocol B: Liquid Waste (Stock Solutions & LC Effluent)
Context: Disposal of unused stock solutions (e.g., 1 mg/mL in Methanol) or LC-MS waste lines. Objective: Prevent aquatic release.
-
Solvent Compatibility: Celiprolol-d9 is often dissolved in Methanol or Acetonitrile. Ensure the waste carboy is rated for organic solvents (HDPE or Glass).
-
Collection: Pour solution into the "Organic Solvent Waste" carboy.
-
Crucial: Do not pour down the sink. The EPA "Sewer Ban" (40 CFR Part 266 Subpart P) prohibits sewering hazardous pharmaceuticals.
-
-
pH Check: Ensure the waste stream remains neutral to slightly acidic (Celiprolol HCl is a salt). Avoid mixing with strong oxidizers.
-
Documentation: Log the volume and concentration on the carboy's accumulation log.
Protocol C: Decontamination of Glassware (Trace Waste)
Context: Cleaning volumetric flasks or vials that held Celiprolol-d9. Objective: Prevent cross-contamination of future experiments.
-
Triple Rinse: Rinse the container three times with a solvent in which the compound is soluble (Methanol or Ethanol).
-
Rinsate Disposal: Collect all rinsate into the Liquid Waste carboy (Protocol B). Do not rinse down the drain. [2]
-
Glass Disposal: Once triple-rinsed, the glass container is considered "RCRA Empty" and can be defaced (label removed) and discarded in the standard laboratory glass waste or recycling (if permitted by local policy).
Regulatory & Environmental Compliance
The "No-Drain" Rule (Scientific Rationale)
Beta-blockers like Celiprolol are pseudo-persistent in the environment. Conventional wastewater treatment plants (WWTPs) are often ineffective at removing them.
-
Mechanism: They can cause bradycardia and reproductive failure in fish populations downstream.
-
Compliance: Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (2019) , healthcare and research facilities are prohibited from flushing hazardous waste pharmaceuticals.
DOT Diagram: The Compliance Lifecycle
Caption: The cradle-to-grave lifecycle ensuring Celiprolol-d9 is rendered non-retrievable and environmentally inert.
Emergency Spills Procedure
In the event of a powder spill of Celiprolol-d9 HCl:
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is large (>1g) and dust is visible, use a P95/N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Wipe up the material.[3]
-
Disposal: Place the paper towel and gloves into a sealable bag and dispose of as Solid Pharmaceutical Waste (Protocol A).
-
Wash: Clean the surface with methanol followed by soap and water.
References
-
Fisher Scientific. (2024). Safety Data Sheet: Celiprolol Hydrochloride. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2019).[4][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] Retrieved from
-
Cayman Chemical. (2024).[6] Celiprolol (hydrochloride) Safety Data Sheet. Retrieved from
-
Practice Greenhealth. (2022). Pharmaceutical Waste Management: Best Practices for Disposal. Retrieved from
-
Frontiers in Environmental Science. (2022). Minimizing the environmental impact of unused pharmaceuticals. Retrieved from
Sources
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Celiprolol-d9 Hydrochloride
Executive Safety Summary
Celiprolol-d9 Hydrochloride is a stable, isotope-labeled derivative of the cardioselective beta-blocker Celiprolol. While primarily used as an internal standard for LC-MS/MS quantification, it retains the pharmacological potency of its parent compound.
-
Primary Hazard: Systemic absorption via inhalation of dust or transdermal contact.
-
Pharmacological Risk: Bradycardia and hypotension due to
-adrenergic antagonism. -
Critical Control Point: The weighing of neat powder is the highest-risk operation for both operator exposure and data integrity (loss of expensive isotopologue).
-
Immediate Action: In case of inhalation, move to fresh air immediately. If skin contact occurs, wash with soap and water for 15 minutes.
Risk Assessment & Pharmacological Mechanism
To understand the safety protocols, one must understand the biological mechanism. Celiprolol is a
-
The "Why" Behind the PPE: Unlike simple irritants, Celiprolol acts on the cardiovascular system.[2] Even micro-doses absorbed through mucous membranes (eyes/nose) during powder aerosolization can theoretically trigger systemic effects in sensitive individuals.
-
The "d9" Factor: As a deuterated internal standard, this compound is chemically identical to Celiprolol in terms of toxicity but is significantly more expensive. Loss prevention (via static control) is as critical as exposure prevention.
Hierarchy of Controls & PPE Matrix
Effective safety relies on a redundant system of controls. Do not rely on PPE alone.
Engineering Controls (Primary Defense)
-
Chemical Fume Hood: All open handling of the neat powder must occur within a certified fume hood operating at a face velocity of 0.3–0.5 m/s.
-
Static Control: Use an ionizing anti-static gun or bar inside the hood before opening the vial. Deuterated powders are often dry and prone to static fly-away, which creates an invisible aerosol cloud.
-
HEPA Filtration: If a fume hood is unavailable (not recommended), a powder weighing station with HEPA filtration is the absolute minimum requirement.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 or P100 Respirator | Required only if working outside a fume hood. Inside a hood, the sash is the primary barrier. |
| Dermal (Hands) | Nitrile Gloves (Double Layer) | Inner: 4 mil nitrile. Outer: 5-8 mil extended cuff nitrile. Reason: Prevents permeation of organic solvents (e.g., Methanol) used during stock preparation. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Lab Coat (Tyvek sleeves optional) | Standard cotton/poly blend. Use disposable Tyvek sleeve covers if handling large quantities to prevent cuff contamination. |
Operational Protocol: Weighing & Solubilization
This workflow is designed to minimize static discharge and aerosolization.
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing thermal equilibration and static control to prevent powder dispersion.
Step-by-Step Procedure
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator.
-
Why: Opening a cold vial causes condensation, which makes the powder sticky and degrades the isotopic purity (H/D exchange potential).
-
-
Static Neutralization: Place the vial inside the fume hood. Aim an anti-static gun at the closed vial for 5 seconds.
-
Weighing (Difference Method):
-
Tare the receiving volumetric flask.
-
Do not use a spatula if possible. Gently tap the powder from the source vial directly into the flask or a weighing boat.
-
Expert Tip: If the powder is electrostatic, dissolve it directly in the source vial by adding the solvent (e.g., Methanol) to the original container, then transfer the liquid. This guarantees 100% recovery of the expensive standard.
-
-
Solubilization: Celiprolol HCl is soluble in Methanol and DMSO . Add solvent slowly down the side of the vessel to avoid displacing powder.
-
Decontamination: Wipe down the balance and surrounding area with a methanol-dampened tissue. Dispose of this tissue as hazardous waste.
Emergency Response & Exposure Logic
In the event of an accident, speed is critical.
Visualization: Exposure Response Logic
Caption: Decision tree for immediate response to Celiprolol-d9 exposure events.
Disposal & Environmental Compliance
Celiprolol-d9 Hydrochloride must be treated as Hazardous Pharmaceutical Waste .
-
Classification: It is generally not listed on the EPA "P" or "U" lists, but it is an aquatic toxin (H412).
-
Solids (Vials/PPE): Dispose of in a rigid container labeled "Hazardous Pharmaceutical Waste - Incineration Only."
-
Liquids (Stock Solutions): Collect in a compatible solvent waste container (e.g., Halogenated or Non-Halogenated depending on the solvent used).
-
Prohibition: Never pour down the drain. Beta-blockers are persistent environmental pollutants and are difficult to remove in standard water treatment facilities.
References
-
European Chemicals Agency (ECHA). (n.d.). Celiprolol Hydrochloride - Registration Dossier. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54759, Celiprolol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]
- 3. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
